KDM4C-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H13N5O3 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C14H13N5O3/c1-18-13(20)10-12(16-14(18)21)19(2)17-11(15-10)8-4-6-9(22-3)7-5-8/h4-7H,1-3H3 |
InChI 键 |
BVFGFWOGCVXIFG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of KDM4C-IN-1
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanism of action for KDM4C-IN-1, a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C. This document details the core inhibitory mechanism, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.
Core Mechanism of Action
This compound, also identified as compound 4d in its primary publication, is a small molecule inhibitor designed to target the catalytic activity of the KDM4C enzyme.[1] KDM4C (also known as JMJD2C) is a member of the JmjC domain-containing histone demethylase family, which plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[2] The dysregulation of KDM4C has been implicated in the progression of various cancers, including prostate and breast cancer, making it a compelling target for therapeutic intervention.[3]
This compound exerts its inhibitory effect through a competitive binding mechanism within the active site of the KDM4C enzyme. The design of this compound was based on the toxoflavin (B1683212) scaffold, which is known to chelate the active site Fe(II) cofactor essential for the demethylase activity of JmjC domain-containing enzymes.[3][4] By occupying the active site, this compound prevents the binding of the natural substrate, methylated histone H3, thereby inhibiting the demethylation process. This leads to an accumulation of repressive histone marks (H3K9me3) and a subsequent alteration in gene expression, ultimately impacting cancer cell proliferation and survival.
Quantitative Data Summary
The inhibitory potency and cellular effects of this compound have been quantified in various assays. The key data points are summarized in the tables below for clear comparison.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| KDM4C | 8 | Biochemical Assay | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (µM) | Assay Type | Duration | Reference |
| HepG2 | 0.8 | Cell Growth Inhibition | Not Specified | [1] |
| A549 | 1.1 | Cell Growth Inhibition | Not Specified | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
KDM4C Biochemical Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant KDM4C.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human KDM4C catalytic domain is purified. A biotinylated peptide corresponding to the first 21 amino acids of histone H3 trimethylated at lysine 9 (H3K9me3) is used as the substrate.
-
Reaction Mixture: The reaction is performed in a 384-well plate containing KDM4C enzyme, the H3K9me3 peptide substrate, co-factors (Fe(II) and α-ketoglutarate), and varying concentrations of this compound or DMSO as a control.
-
Incubation: The reaction mixture is incubated at room temperature to allow for the demethylation reaction to proceed.
-
Detection: The level of the demethylated product (H3K9me2 or H3K9me1) is quantified using a luminescence-based technology such as AlphaScreen or a fluorescence-based method like LANCE Ultra TR-FRET. This typically involves the addition of a specific antibody that recognizes the demethylated product and donor/acceptor beads that generate a signal in proximity.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin (B115843) reduction assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Direct inhibition of KDM4C by this compound.
Caption: KDM4C inhibition impacts key oncogenic pathways.
Caption: Workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress on cheminformatics approaches to epigenetic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
KDM4C-IN-1: A Potent Inhibitor of Histone Demethylase KDM4C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KDM4C-IN-1 is a potent small molecule inhibitor of the histone lysine (B10760008) demethylase KDM4C, an enzyme implicated in the progression of various cancers through its role in epigenetic regulation. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound. The information is intended to support researchers in utilizing this compound as a chemical probe to investigate the biological roles of KDM4C and as a potential starting point for therapeutic development.
Introduction to KDM4C
Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in chromatin dynamics and gene expression by removing methyl groups from histone lysine residues. Specifically, KDM4C targets the di- and tri-methylated states of histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). The demethylation of H3K9me3, a mark associated with transcriptional repression, and H3K36me3, a mark linked to transcriptional elongation, underscores the complex regulatory role of KDM4C in gene expression.
Overexpression of KDM4C has been observed in a variety of human cancers, including breast, prostate, lung, and colon cancer. Its oncogenic functions are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and tumorigenesis.
This compound: Biochemical and Cellular Activity
This compound, also referred to as compound 4d in its discovery publication, is a highly potent inhibitor of KDM4C.[1][2]
Biochemical Potency
In biochemical assays, this compound demonstrates potent inhibition of KDM4C enzymatic activity.
| Compound | Target | IC50 (nM) | Reference |
| This compound | KDM4C | 8 | [1][2] |
Cellular Activity
This compound exhibits anti-proliferative effects in various cancer cell lines, indicating its cell permeability and ability to engage its target in a cellular context.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.8 | [1][2] |
| A549 | Lung Carcinoma | 1.1 | [1][2] |
Mechanism of Action
While the precise mechanism of inhibition for this compound has not been extensively detailed in publicly available literature, inhibitors of the KDM4 family often act by chelating the Fe(II) ion in the active site, thereby competing with the 2-oxoglutarate co-substrate. Further enzymatic kinetic studies are required to definitively characterize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound.
Selectivity Profile
The selectivity of this compound against other members of the KDM4 subfamily (KDM4A, KDM4B, KDM4D) and other histone demethylase families has not been extensively reported. For a chemical probe to be a reliable tool, a comprehensive selectivity profile is essential. Researchers should exercise caution and independently validate the selectivity of this compound in their experimental systems.
Role of KDM4C in Signaling Pathways
KDM4C has been shown to be a critical regulator in several oncogenic signaling pathways. Inhibition of KDM4C by this compound is expected to modulate these pathways.
AKT/c-Myc Signaling Pathway
In prostate cancer, KDM4C has been demonstrated to promote cell proliferation through the activation of the AKT and c-Myc signaling pathways. KDM4C can lead to increased phosphorylation of AKT and stabilization of the c-Myc oncoprotein.
Caption: this compound inhibits KDM4C, leading to downregulation of AKT and c-Myc pathways.
HIF-1α/VEGFA Signaling Pathway
KDM4C can act as a coactivator for the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia. This interaction promotes the expression of HIF-1α target genes, such as vascular endothelial growth factor A (VEGFA), which is crucial for angiogenesis.
Caption: this compound inhibits KDM4C, disrupting HIF-1α signaling and angiogenesis.
Experimental Protocols
The following are generalized protocols based on standard laboratory methods. For specific details, researchers should refer to the primary publication by Letfus et al.
In Vitro KDM4C Inhibition Assay (Generalized)
Objective: To determine the IC50 of this compound against KDM4C.
Materials:
-
Recombinant human KDM4C enzyme
-
H3K9me3 peptide substrate
-
Alpha-ketoglutarate (2-OG)
-
Ascorbate
-
Fe(II)
-
Assay buffer (e.g., HEPES, pH 7.5, with BSA and Tween-20)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., formaldehyde (B43269) detection reagent or antibody-based detection for H3K9me2)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the KDM4C enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the demethylase reaction by adding a mixture of the H3K9me3 peptide substrate, 2-OG, ascorbate, and Fe(II).
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro KDM4C inhibition assay.
Cell Proliferation (MTS) Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
HepG2 or A549 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTS reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a valuable research tool for elucidating the biological functions of KDM4C. Its high potency in both biochemical and cellular assays makes it suitable for in vitro and cell-based studies. However, the lack of a comprehensive public selectivity profile necessitates careful validation by researchers. Future studies should focus on delineating its precise mechanism of inhibition, its selectivity across the kinome and other epigenetic targets, and its efficacy in in vivo models of cancer. This will further establish the therapeutic potential of targeting KDM4C and the utility of this compound as a lead compound for drug discovery efforts.
References
The Role of KDM4C-IN-1 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDM4C (Lysine-Specific Demethylase 4C), a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3). The dysregulation of KDM4C has been implicated in various cancers, making it a compelling target for therapeutic intervention. KDM4C-IN-1 is a potent and specific small molecule inhibitor of KDM4C. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and its impact on key signaling pathways involved in cancer progression. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts targeting KDM4C.
Introduction to KDM4C and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which package DNA into chromatin. Histone methylation is a dynamic process, with methyl groups added by histone methyltransferases (HMTs) and removed by histone demethylases (KDMs).
KDM4C, also known as JMJD2C, is a 2-oxoglutarate (2-OG) and Fe(II)-dependent demethylase that specifically targets trimethylated H3K9 (H3K9me3) and H3K36 (H3K36me3). H3K9me3 is a hallmark of transcriptionally silent heterochromatin, while H3K36me3 is associated with transcriptional elongation. By removing these methyl marks, KDM4C plays a crucial role in regulating gene expression, influencing a wide range of cellular processes including cell growth, proliferation, and differentiation.[1] Overexpression of KDM4C has been observed in numerous cancers, where it contributes to tumorigenesis by activating oncogenes and repressing tumor suppressor genes.[2]
This compound: A Potent Inhibitor of KDM4C
This compound is a small molecule inhibitor designed for high potency and selectivity against KDM4C. Its inhibitory action allows for the precise investigation of KDM4C's role in various biological processes and provides a promising avenue for the development of novel anti-cancer therapies.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₄O₃ |
| Molecular Weight | 298.3 g/mol |
| CAS Number | 52348-60-4 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Biochemical and Cellular Activity
This compound has been demonstrated to be a highly potent inhibitor of KDM4C's enzymatic activity. Furthermore, it exhibits significant anti-proliferative effects in various cancer cell lines.
| Assay Type | Target/Cell Line | IC₅₀ | Reference |
| Enzymatic Assay | KDM4C | 8 nM | [3] |
| Cell Growth Inhibition | HepG2 (Hepatocellular Carcinoma) | 0.8 µM | [3] |
| Cell Growth Inhibition | A549 (Lung Carcinoma) | 1.1 µM | [3] |
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the demethylase activity of KDM4C. This leads to an increase in the global levels of H3K9me3 and H3K36me3, resulting in the silencing of KDM4C target genes.
Figure 1: Simplified mechanism of this compound action.
Role of KDM4C in Key Signaling Pathways and a-dverse Effects of this compound
KDM4C is a crucial regulator of several signaling pathways implicated in cancer development and progression. By inhibiting KDM4C, this compound can modulate these pathways to exert its anti-tumor effects.
Regulation of c-Myc
The oncoprotein c-Myc is a master regulator of cell proliferation and growth. KDM4C directly binds to the promoter of the MYC gene and removes the repressive H3K9me3 mark, leading to its transcriptional activation.[2] Inhibition of KDM4C by this compound is expected to increase H3K9me3 at the MYC promoter, thereby downregulating its expression and suppressing cancer cell proliferation.
Figure 2: this compound mediated regulation of the c-Myc pathway.
Regulation of p53
The tumor suppressor p53 plays a central role in preventing cancer formation. KDM4C can directly interact with and demethylate p53 at lysine 372 (K372), a modification that is crucial for p53 stability and pro-apoptotic function.[2] By inhibiting KDM4C, this compound can potentially enhance p53 stability and its tumor-suppressive activities.
Figure 3: this compound mediated regulation of the p53 pathway.
Regulation of AKT Signaling
The AKT signaling pathway is a critical regulator of cell survival and proliferation. Studies have shown that knockdown of KDM4C leads to a decrease in the phosphorylation of AKT, suggesting that KDM4C positively regulates this pathway.[4] The inhibition of KDM4C by this compound would therefore be expected to suppress AKT signaling, leading to decreased cell survival.
Figure 4: this compound mediated regulation of the AKT pathway.
Regulation of HIF1α/VEGFA Signaling
Hypoxia-inducible factor 1-alpha (HIF1α) is a key transcription factor that regulates cellular responses to low oxygen levels, promoting angiogenesis through the upregulation of factors like Vascular Endothelial Growth Factor A (VEGFA). KDM4C acts as a co-activator for HIF1α, enhancing the transcription of its target genes.[5] this compound can disrupt this process, leading to reduced angiogenesis.
Figure 5: this compound mediated regulation of HIF1α/VEGFA pathway.
Interaction with GATA1
GATA1 is a transcription factor crucial for the development of hematopoietic lineages. KDM4C has been shown to interact with GATA1 and act as a co-activator, regulating the expression of GATA1 target genes.[6] The inhibition of KDM4C by this compound can disrupt this interaction and modulate the expression of genes involved in hematopoiesis and related disorders.
Figure 6: this compound mediated regulation of GATA1 activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound.
KDM4C Enzymatic Assay (AlphaScreen)
This protocol describes a homogenous assay for measuring KDM4C demethylase activity using AlphaScreen technology.
Figure 7: Workflow for KDM4C AlphaScreen enzymatic assay.
Materials:
-
Recombinant KDM4C enzyme
-
Biotinylated H3K9me3 peptide substrate
-
This compound (or other inhibitors)
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Anti-demethylated H3K9 Antibody Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
384-well white microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add KDM4C enzyme, biotinylated H3K9me3 peptide substrate, and the this compound dilutions.
-
Initiate the demethylation reaction by adding a solution of 2-oxoglutarate, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Add a mixture of AlphaScreen streptavidin donor beads and anti-demethylated H3K9 antibody acceptor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT)
This protocol describes the use of an MTT assay to determine the effect of this compound on the proliferation of cancer cells.
Figure 8: Workflow for MTT cell proliferation assay.
Materials:
-
HepG2 or A549 cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]
Conclusion
This compound is a valuable tool for studying the epigenetic functions of KDM4C and for exploring its therapeutic potential. Its high potency and specificity make it an excellent probe for dissecting the role of KDM4C in various signaling pathways and for validating KDM4C as a drug target in cancer and other diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers working in this exciting field. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to advance the development of novel epigenetic therapies.
References
- 1. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 2. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM4C works in concert with GATA1 to regulate heme metabolism in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
KDM4C-IN-1: A Technical Guide to a Potent Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDM4C-IN-1 is a potent small molecule inhibitor of Lysine (B10760008) Demethylase 4C (KDM4C), a member of the JmjC domain-containing family of histone demethylases. KDM4C plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), marks generally associated with transcriptional repression and elongation, respectively. Dysregulation of KDM4C has been implicated in various cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, its effects on histone methylation, and relevant experimental methodologies.
Introduction to KDM4C and Histone Methylation
Histone methylation is a key post-translational modification that influences chromatin structure and gene expression. The methylation status of histone tails is dynamically regulated by histone methyltransferases (writers) and demethylases (erasers). The KDM4 family of 2-oxoglutarate and Fe(II)-dependent oxygenases, which includes KDM4A-D, are critical "erasers" that primarily target di- and trimethylated H3K9 and H3K36.
KDM4C (also known as JMJD2C or GASC1) has been shown to be overexpressed in several cancers, where it contributes to oncogenesis by altering the epigenetic landscape and activating pro-proliferative gene expression programs.[1] Its role in pathways such as the hypoxia-inducible factor 1-alpha (HIF1α) and AKT/c-Myc signaling further underscores its therapeutic potential.[1] this compound has emerged as a valuable chemical probe to investigate the biological functions of KDM4C and as a starting point for the development of novel anti-cancer agents.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| KDM4C | 8 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.8 |
| A549 | Lung Carcinoma | 1.1 |
IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Effects on Histone Methylation
This compound, by inhibiting KDM4C, is expected to lead to an increase in the global and gene-specific levels of H3K9me3 and H3K36me3. The primary mechanism of action is the prevention of the demethylation of these histone marks. An increase in the repressive H3K9me3 mark in the promoter regions of oncogenes can lead to their transcriptional silencing and a subsequent reduction in tumor cell proliferation. While specific quantitative data on the effect of this compound on histone methylation levels in cells is not yet publicly available, studies on KDM4C knockdown have demonstrated an increase in H3K9me3 at target gene promoters.[2]
Signaling Pathways
KDM4C has been shown to be involved in key oncogenic signaling pathways. The inhibition of KDM4C by this compound can be expected to modulate these pathways.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for evaluating histone demethylase inhibitors, the following protocols can be outlined.
Biochemical Potency Assay (e.g., AlphaScreen)
This assay is used to determine the in vitro inhibitory activity of this compound against the KDM4C enzyme.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the demethylation of a biotinylated histone H3 peptide substrate. A primary antibody recognizes the methylated form of the substrate, and a secondary antibody conjugated to acceptor beads binds the primary antibody. Streptavidin-coated donor beads bind to the biotinylated peptide. In the absence of inhibition, the enzyme demethylates the substrate, preventing antibody binding and thus no light signal is generated upon excitation. Inhibition of the enzyme results in a luminescent signal.
General Protocol:
-
Recombinant KDM4C enzyme is incubated with this compound at various concentrations in an appropriate assay buffer containing Fe(II) and α-ketoglutarate.
-
A biotinylated H3K9me3 peptide substrate is added to initiate the enzymatic reaction.
-
The reaction is stopped, and anti-H3K9me3 antibody is added, followed by the addition of acceptor beads.
-
Streptavidin-coated donor beads are added.
-
After an incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated from the dose-response curves.
Cellular Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Principle: Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or resazurin (B115843) assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
General Protocol:
-
Cancer cells (e.g., HepG2, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT, resazurin) is added to each well, and the plates are incubated.
-
The absorbance or fluorescence is measured using a plate reader.
-
IC50 values are determined by plotting cell viability against the inhibitor concentration.
Cellular Histone Methylation Assay (Western Blot)
This assay is used to determine the effect of this compound on global histone methylation levels within cells.
Principle: Western blotting is used to detect the levels of specific histone modifications (e.g., H3K9me3) in cell lysates after treatment with the inhibitor.
General Protocol:
-
Cells are treated with varying concentrations of this compound for a defined time.
-
Histones are extracted from the cell nuclei.
-
Histone extracts are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for H3K9me3 and a loading control (e.g., total Histone H3).
-
Secondary antibodies conjugated to a reporter enzyme or fluorophore are used for detection.
-
The band intensities are quantified to determine the relative change in histone methylation.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing a histone demethylase inhibitor and the logical relationship of this compound's mechanism of action.
References
- 1. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
KDM4C-IN-1: A Technical Guide to a Potent Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4C-IN-1, also identified as Compound 4d in its primary publication, is a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C (also known as JMJD2C).[1][2][3][4][5] Histone demethylases are key epigenetic regulators, and their dysregulation is implicated in various diseases, particularly cancer. KDM4C specifically removes methyl groups from lysine 9 of histone H3 (H3K9me3/me2), a mark associated with transcriptional repression. By inhibiting KDM4C, this compound can modulate gene expression, leading to anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols, and its impact on relevant signaling pathways.
Biochemical and Cellular Activity
This compound demonstrates high potency against its target enzyme, KDM4C, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its efficacy extends to cellular models, where it inhibits the growth of various cancer cell lines.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical Potency | |||
| KDM4C IC50 | 8 nM | In vitro biochemical assay | [1][2][3][4][5] |
| Cellular Activity | |||
| HepG2 Cell Growth IC50 | 0.8 µM | 72-hour Alamar blue assay | [1][6] |
| A549 Cell Growth IC50 | 1.1 µM | 72-hour Alamar blue assay | [1][6] |
Note: A detailed selectivity profile of this compound against other KDM subfamilies and off-target enzymes is detailed in the primary publication by Letfus et al., which should be consulted for a comprehensive understanding of its specificity.
Key Signaling Pathways
KDM4C has been shown to play a significant role in major cancer-related signaling pathways, including the Wnt/β-catenin and Hypoxia-Inducible Factor-1 (HIF-1) pathways. Inhibition of KDM4C by this compound is expected to modulate these pathways, contributing to its anti-cancer effects.
Wnt/β-catenin Signaling Pathway
JMJD2C/KDM4C can act as a coactivator of the β-catenin signaling pathway. By demethylating H3K9me3 at the promoters of Wnt target genes, KDM4C promotes their transcription, leading to cancer cell proliferation and metastasis.
Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway
Under hypoxic conditions, JMJD2C/KDM4C acts as a coactivator for HIF-1α, enhancing the transcription of HIF-1 target genes that are crucial for tumor progression, metabolism, and metastasis.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of this compound. The following are representative methodologies based on standard practices and information inferred from the available literature.
KDM4C Inhibitory Assay (Biochemical)
This protocol describes a generic method for determining the IC50 value of this compound against the KDM4C enzyme. The specific assay format (e.g., AlphaLISA, TR-FRET) and substrate concentrations should be optimized as described in the primary literature.
Objective: To determine the in vitro potency of this compound in inhibiting KDM4C demethylase activity.
Materials:
-
Recombinant human KDM4C enzyme
-
H3K9me3 peptide substrate
-
AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Anti-H3K9me2 antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate
-
This compound (serial dilutions)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add KDM4C enzyme to each well of the microplate, except for the negative control wells.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate the enzyme and inhibitor for a pre-determined time at room temperature.
-
Initiate the demethylation reaction by adding the H3K9me3 peptide substrate and cofactors.
-
Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing AlphaLISA acceptor beads conjugated to the anti-H3K9me2 antibody.
-
Incubate in the dark to allow for bead-antibody-substrate binding.
-
Add streptavidin-coated donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (Alamar Blue Assay)
This protocol outlines the use of the Alamar blue (resazurin) assay to measure the effect of this compound on the proliferation of cancer cell lines such as HepG2 and A549.[1][7][8][9]
Objective: To determine the IC50 value of this compound on the proliferation of cancer cells.
Materials:
-
HepG2 or A549 cells
-
Complete cell culture medium
-
This compound (serial dilutions)
-
Alamar blue reagent
-
96-well cell culture plate
-
Fluorescence plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add Alamar blue reagent to each well (typically 10% of the well volume) and incubate for an additional 2-4 hours.
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the biological roles of KDM4C and for exploring the therapeutic potential of KDM4C inhibition in cancer and other diseases. Its high potency and cellular activity make it a suitable probe for dissecting the involvement of KDM4C in various cellular processes and signaling pathways. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its potential for clinical development. Researchers are encouraged to consult the primary literature for more detailed information on the synthesis, full selectivity profile, and comprehensive biological evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of 3-aryl-pyrimido[5,4-e][1,2,4]triazine-5,7-diones as small molecule antagonists of β-catenin/TCF transc… [ouci.dntb.gov.ua]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2025186418A1 - Senolytic compounds - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Biological Activity of KDM4C-IN-1 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of KDM4C-IN-1, a potent inhibitor of the histone demethylase KDM4C, in the context of cancer biology. This document details the quantitative effects of this compound on cancer cells, outlines relevant experimental protocols, and illustrates key signaling pathways and experimental workflows.
Introduction to KDM4C and this compound
Histone lysine (B10760008) demethylase 4C (KDM4C), also known as JMJD2C, is an epigenetic modifier that plays a crucial role in tumorigenesis.[1] KDM4C removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), leading to alterations in chromatin structure and gene expression.[1] Elevated expression of KDM4C has been observed in a variety of cancers, including breast, prostate, lung, and colorectal cancer, where it functions as an oncogene by promoting cell proliferation, survival, and metastasis.[2][3]
This compound is a potent and specific small molecule inhibitor of KDM4C. Its ability to modulate the epigenetic landscape makes it a valuable tool for cancer research and a potential candidate for therapeutic development.
Quantitative Biological Activity of this compound
This compound demonstrates significant activity both at the enzymatic and cellular levels. The following table summarizes the key quantitative data reported for this compound and other relevant KDM4 inhibitors.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | Cell-Based Assay | IC50 / Effect | Reference |
| This compound | KDM4C | 8 nM | HepG2 (Liver Cancer) | Growth Inhibition | 0.8 µM | [2] |
| This compound | KDM4C | 8 nM | A549 (Lung Cancer) | Growth Inhibition | 1.1 µM | [2] |
| SD70 | KDM4C | Not Specified | Glioblastoma Cells | Growth and Viability | Dose-dependent decrease | [4] |
| TACH101 | KDM4 | Not Specified | TNBC, Esophageal, Colorectal Cancer Cells | Apoptosis Induction | Increased H3K36me3 levels | [5] |
Key Signaling Pathways Modulated by KDM4C
KDM4C is implicated in several critical signaling pathways that drive cancer progression. Inhibition of KDM4C by this compound is expected to perturb these pathways, leading to anti-tumor effects.
AKT/c-Myc Signaling Pathway in Prostate Cancer
In prostate cancer, KDM4C has been shown to promote cell proliferation through the activation of AKT and c-Myc.[3][6] KDM4C can co-localize with the androgen receptor (AR) and c-Myc in the nucleus, enhancing AR transcriptional activity.[3] Knockdown of KDM4C leads to decreased phosphorylation of AKT and c-Myc.[6]
HIF1α/VEGFA Signaling in Non-Small Cell Lung Cancer (NSCLC)
KDM4C can act as a co-activator for Hypoxia-Inducible Factor 1α (HIF1α), a key regulator of angiogenesis.[1] KDM4C demethylates H3K9me3 and H3K36me3 in the promoter region of the HIF1α gene, leading to its transcriptional activation and subsequent expression of Vascular Endothelial Growth Factor A (VEGFA).[1]
Dual Regulation of p53 and c-Myc in Glioblastoma
In glioblastoma, KDM4C has a dual oncogenic function by activating the oncogene c-Myc and inactivating the tumor suppressor p53.[6] KDM4C removes the repressive H3K9me3 mark from the c-Myc promoter, leading to its expression.[6] Concurrently, KDM4C can directly demethylate p53 at lysine 372 (p53K372me1), which impairs its stability on chromatin and suppresses its pro-apoptotic functions.[6]
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the biological activity of this compound in cancer cells.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of KDM4C, its downstream targets, and markers of apoptosis and cell cycle regulation following treatment with this compound.
Protocol: Western Blot
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-KDM4C, anti-H3K9me3, anti-cleaved PARP, anti-p21, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP followed by quantitative PCR (ChIP-qPCR) is used to determine if this compound treatment leads to changes in histone methylation marks (e.g., H3K9me3) at the promoter regions of specific target genes.
Protocol: ChIP-qPCR
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with 1% formaldehyde (B43269) for 10 minutes at room temperature, then quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K9me3 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR: Perform quantitative PCR using primers specific for the promoter regions of target genes (e.g., c-Myc, HIF1α).
-
Data Analysis: Analyze the data as a percentage of input.
Conclusion
This compound is a valuable research tool for elucidating the role of KDM4C in cancer. Its potent inhibitory activity against KDM4C translates to anti-proliferative effects in cancer cell lines. The modulation of key oncogenic signaling pathways, such as AKT/c-Myc and HIF1α, underscores the therapeutic potential of targeting KDM4C. The experimental protocols and workflows provided in this guide offer a robust framework for further investigation into the biological activities of this compound and other KDM4 inhibitors in various cancer models. Further preclinical studies are warranted to fully explore the therapeutic utility of KDM4C inhibition in oncology.
References
- 1. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 6. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Target Validation of KDM4C-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for KDM4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C. This document details the mechanism of action of KDM4C, the biochemical and cellular activity of this compound, and the experimental protocols used to validate its engagement with its target and its effects on downstream signaling pathways.
Introduction to KDM4C as a Therapeutic Target
Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is an Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenase that plays a crucial role in epigenetic regulation.[1] It primarily removes methyl groups from di- and trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on histone H3 (H3K36me2/3).[1] The demethylation of H3K9me3, a repressive histone mark, leads to transcriptional activation of target genes.[2][3]
KDM4C is overexpressed in a variety of cancers, including prostate, breast, colon, and non-small cell lung cancer, and its elevated expression is often associated with poor prognosis.[4][5][6] As a key regulator of chromatin structure and gene expression, KDM4C influences several oncogenic signaling pathways, making it an attractive target for cancer therapy.
This compound: A Potent and Selective KDM4C Inhibitor
This compound is a small molecule inhibitor designed to target the catalytic activity of KDM4C. Its efficacy and selectivity have been evaluated through a series of biochemical and cellular assays.
Biochemical and Cellular Activity
Quantitative data for this compound and other relevant KDM4C inhibitors are summarized in the tables below.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical Assay | KDM4C | 8 nM | [7][8] |
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | HepG2 | Antiproliferative (MTS) | 0.8 µM | [7][8] |
| This compound | A549 | Antiproliferative (Alamar blue) | 1.1 µM | [8] |
Target Validation Workflow
The validation of KDM4C as the direct target of this compound involves a multi-step process, starting from biochemical assays to cellular target engagement and downstream pathway analysis, and finally to in vivo efficacy studies.
Caption: A typical workflow for KDM4C inhibitor target validation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the target validation of KDM4C inhibitors.
Biochemical Assays
LANCE TR-FRET KDM4C Demethylase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a homogeneous, high-throughput method to measure KDM4C demethylase activity.
-
Principle: The assay measures the demethylation of a biotinylated H3K9me3 peptide substrate by KDM4C. A terbium (Tb)-labeled antibody specific for the demethylated product (H3K9me2) serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., AF488) binds to the biotinylated peptide. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM α-ketoglutarate, 80 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA).[9]
-
Dispense the biotinylated H3K9me3 substrate (e.g., 1.5 µM) into a 384-well assay plate.[9]
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the KDM4C enzyme (e.g., 750 nM).[9]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
Stop the reaction and add a detection mixture containing Tb-anti-H3K9me2 antibody (e.g., 8 nM) and AF488-Streptavidin (e.g., 80 nM).[9]
-
Incubate for an additional 15-30 minutes to allow for antibody binding.[9]
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm for Tb and 665 nm for the acceptor).[10][11]
-
AlphaScreen KDM4C Demethylase Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is another bead-based assay suitable for high-throughput screening of KDM4C inhibitors.
-
Principle: This assay utilizes donor and acceptor beads that are brought into proximity by a molecular interaction.[12] For KDM4C, a biotinylated H3K9me3 peptide substrate is captured on streptavidin-coated donor beads. An antibody specific for the demethylated product (H3K9me2) is conjugated to the acceptor beads. Upon demethylation, the antibody binds the substrate, bringing the beads close enough for a singlet oxygen-mediated energy transfer from the donor to the acceptor bead upon laser excitation (680 nm), resulting in a chemiluminescent signal (520-620 nm).[12]
-
Protocol:
-
Prepare the enzymatic reaction in a 384-well Optiplate containing assay buffer, biotinylated H3K9me3 peptide substrate, KDM4C enzyme, and the test compound.[9]
-
Incubate at room temperature for 60 minutes.[9]
-
Add a mixture of anti-H3K9me2 antibody-conjugated acceptor beads and streptavidin-conjugated donor beads.[9]
-
Incubate in the dark with shaking for 30-60 minutes.[9]
-
Read the plate on an AlphaScreen-compatible microplate reader.[9]
-
Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment.
-
Principle: The binding of a ligand (e.g., this compound) can stabilize its target protein (KDM4C), leading to an increase in the protein's melting temperature. This thermal stabilization is detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.[13][14]
-
Protocol:
-
Culture cells to confluency and treat with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.
-
Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble KDM4C in the supernatant by Western blotting or other protein detection methods like AlphaLISA.[15]
-
Plot the amount of soluble KDM4C as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Downstream Cellular Effects
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction of KDM4C with specific genomic regions and to assess changes in histone modifications at these sites upon inhibitor treatment.[16]
-
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against KDM4C or a specific histone mark (e.g., H3K9me3), or with a non-specific IgG as a control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify the enrichment of specific DNA sequences, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[11]
-
Quantitative Western Blotting for Histone Marks
This method is used to quantify global changes in histone methylation levels following treatment with a KDM4C inhibitor.
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Isolate histones by acid extraction or prepare nuclear extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K9me3 and total histone H3 (as a loading control).[17][18]
-
Incubate with a secondary antibody conjugated to a fluorophore or HRP.
-
Detect the signal using a suitable imaging system.
-
Quantify the band intensities using image analysis software and normalize the H3K9me3 signal to the total H3 signal.[17]
-
KDM4C Signaling Pathways
KDM4C has been shown to regulate several key signaling pathways implicated in cancer progression. Inhibition of KDM4C is expected to modulate these pathways.
AKT/c-Myc Pathway in Prostate Cancer
In prostate cancer, KDM4C promotes cell proliferation by activating the AKT and c-Myc signaling pathways.[19]
Caption: KDM4C regulation of the AKT/c-Myc pathway.
Wnt/β-catenin Pathway in Glioblastoma
In glioblastoma, Wnt signaling stabilizes KDM4C, which is required for the expression of Wnt/β-catenin target genes.[20]
Caption: KDM4C in the Wnt/β-catenin signaling pathway.
HIF1α/VEGFA Pathway in Non-Small Cell Lung Cancer
KDM4C can act as a co-activator for Hypoxia-Inducible Factor 1α (HIF1α), promoting the expression of its target gene, Vascular Endothelial Growth Factor A (VEGFA), which is involved in angiogenesis.
Caption: KDM4C in the HIF1α/VEGFA signaling pathway.
Amino Acid Metabolism Pathway
KDM4C, in cooperation with the transcription factor ATF4, activates the transcription of genes involved in amino acid metabolism, thereby supporting cancer cell proliferation.[21]
Caption: KDM4C's role in regulating amino acid metabolism.
Conclusion
The collective evidence from biochemical assays, cellular target engagement studies, and analysis of downstream signaling pathways strongly validates KDM4C as a therapeutic target in various cancers. This compound has demonstrated potent and specific inhibition of KDM4C, leading to the desired cellular effects, including the modulation of histone methylation and inhibition of cancer cell proliferation. Further preclinical and clinical development of this compound and other KDM4C inhibitors is warranted to fully assess their therapeutic potential.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4C, a H3K9me3 Histone Demethylase, is Involved in the Maintenance of Human ESCC-Initiating Cells by Epigenetically Enhancing SOX2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 2200634 - Affinity Biochemical interaction: (AlphaScreen) EUB0002543a KDM4C - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Novel germline variant in the histone demethylase and transcription regulator KDM4C induces a multi-cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery Workflow - What is it? [vipergen.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of KDM4C-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KDM4C-IN-1, a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C. This document details its chemical structure, physicochemical properties, and biological activity. Furthermore, it outlines key experimental protocols for its characterization and explores the signaling pathways it modulates, offering a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.
Chemical Structure and Properties
This compound is a small molecule inhibitor targeting the Jumonji C (JmjC) domain-containing histone demethylase KDM4C. Its chemical identity and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-(4-methoxyphenyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1][2] |
| SMILES | O=C(C1=NC(C2=CC=C(OC)C=C2)=NN(C)C1=N3)N(C)C3=O | [1] |
| Molecular Formula | C14H13N5O3 | [2] |
| Molecular Weight | 299.28 g/mol | [2] |
| CAS Number | 52348-60-4 | [1] |
Table 1: Chemical Identity of this compound
| Property | Value | Reference |
| Solubility | Soluble in DMSO (≥ 3 mg/mL) | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in Solvent) | 6 months at -80°C; 1 month at -20°C | [1] |
Table 2: Physicochemical Properties of this compound
Biological Activity and Inhibitory Profile
This compound is a highly potent inhibitor of KDM4C, an enzyme frequently overexpressed in various cancers and implicated in tumorigenesis. Its inhibitory activity has been characterized both in biochemical and cell-based assays.
| Target/Cell Line | IC50 | Assay Type | Reference |
| KDM4C | 8 nM | Biochemical Assay | [1][2] |
| HepG2 Cells | 0.8 µM | Cell Growth Inhibition | [1][2] |
| A549 Cells | 1.1 µM | Cell Growth Inhibition | [1][2] |
Table 3: Inhibitory Activity of this compound
Key Signaling Pathways Modulated by KDM4C Inhibition
KDM4C plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Its inhibition by this compound can therefore impact multiple downstream signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.
References
KDM4C-IN-1: A Technical Guide for Basic Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDM4C-IN-1 is a potent and selective small-molecule inhibitor of Lysine (B10760008) Demethylase 4C (KDM4C), an enzyme implicated in various cancers through its role in histone modification and gene expression regulation. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use in basic research, and a summary of its known signaling pathway interactions. The information is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate the biological functions of KDM4C and its potential as a therapeutic target.
Introduction to KDM4C
Lysine Demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases.[1] These enzymes are 2-oxoglutarate and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails.[2] Specifically, KDM4C targets the di- and tri-methylated lysine 9 on histone H3 (H3K9me2/me3) and tri-methylated lysine 36 on histone H3 (H3K36me3), histone marks generally associated with transcriptional repression and activation, respectively.[3][4] Overexpression and dysregulation of KDM4C have been linked to the progression of several cancers, including prostate, breast, and non-small cell lung cancer, by promoting cell proliferation and survival.[3][4]
This compound: Biochemical and Cellular Activity
This compound has emerged as a valuable tool for studying the enzymatic function of KDM4C. The following tables summarize the key quantitative data regarding its potency and cellular effects.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| KDM4C | 8 | Biochemical Assay | [5][6] |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (µM) | Assay Type | Incubation Time | Reference |
| HepG2 (Human hepatocellular carcinoma) | 0.8 | MTS Cell Proliferation Assay | 24 hours | [5][7] |
| A549 (Human lung carcinoma) | 1.1 | MTS Cell Proliferation Assay | 24 hours | [5][7] |
Table 3: Selectivity Profile of KDM Inhibitors (Illustrative Example)
No comprehensive public selectivity data for this compound against a broad panel of KDM enzymes was identified. The following table for a different KDM inhibitor, TC-E-5002, is provided as an example of typical selectivity data presentation.
| Target | IC50 (µM) |
| KDM7A | 0.2 |
| KDM7B | 1.2 |
| KDM2A | 6.8 |
| KDM5A | 55 |
| KDM4C | 83 |
| KDM6A | >100 |
| KDM4A | >120 |
Data for TC-E-5002 from[8][9].
Signaling Pathways Involving KDM4C
KDM4C has been shown to influence key signaling pathways implicated in cancer progression. Inhibition of KDM4C by this compound can be used to probe these pathways.
Caption: KDM4C signaling in prostate cancer and NSCLC.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
Biochemical KDM4C Demethylase Assay (LANCE® Ultra)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the demethylation of a biotinylated histone H3K9me3 peptide by KDM4C.
Caption: Workflow for a LANCE® Ultra KDM4C biochemical assay.
Materials:
-
KDM4C enzyme (recombinant)
-
Biotinylated-Histone H3 (1-21) K9me3 peptide substrate
-
LANCE® Ultra Europium-anti-H3K9me2 Antibody
-
SA-APC (Streptavidin-Allophycocyanin)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
This compound
-
384-well low-volume white microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add 4 µL of KDM4C enzyme solution (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the biotinylated H3K9me3 peptide substrate (final concentration ~50 nM) to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and SA-APC in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine IC50 values from a dose-response curve.
Cell Proliferation (MTS) Assay
This protocol describes the use of a colorimetric MTS assay to determine the effect of this compound on the proliferation of cancer cell lines such as HepG2 and A549.[5][7]
Materials:
-
HepG2 or A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 24 hours (or desired time point) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for KDM4C Target Engagement
This protocol is for assessing changes in histone methylation marks (e.g., H3K9me3) in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K9me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
ECL Western Blotting Substrate
Procedure:
-
Treat cells with this compound at various concentrations for a desired time period.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9me3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip and re-probe the membrane for a loading control (e.g., total Histone H3).
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the investigation of KDM4C binding to specific gene promoters and the effect of this compound on histone methylation at these sites.[10]
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (for quenching)
-
Lysis and sonication buffers
-
Antibodies for immunoprecipitation (e.g., anti-KDM4C, anti-H3K9me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR of target gene promoters
Procedure:
-
Cross-link protein-DNA complexes in treated cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with the antibody of interest.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers targeting known KDM4C target gene promoters.
Conclusion
This compound is a powerful chemical tool for elucidating the biological roles of KDM4C in health and disease. Its high potency and demonstrated cellular activity make it suitable for a range of in vitro studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of KDM4C inhibition on cellular processes and signaling pathways. Further characterization of its selectivity profile and in vivo efficacy will be crucial for its potential development as a therapeutic agent.
References
- 1. genecards.org [genecards.org]
- 2. Highly selective inhibition of histone demethylases by de novo macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Review of KDM4C-IN-1 literature for oncology research
An In-depth Review of the Preclinical Literature for Researchers, Scientists, and Drug Development Professionals
Introduction
The histone demethylase KDM4C (also known as JMJD2C) has emerged as a significant target in oncology research. As a member of the JmjC domain-containing family of histone lysine (B10760008) demethylases, KDM4C plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2). This activity generally leads to transcriptional activation of target genes. Dysregulation of KDM4C has been implicated in the progression of various cancers, including breast, prostate, colorectal, and lung cancer, making it an attractive target for therapeutic intervention.[1][2][3][4]
KDM4C-IN-1 is a potent and selective small molecule inhibitor of KDM4C. This technical guide provides a comprehensive review of the existing preclinical literature on this compound and other relevant KDM4C inhibitors, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved in its anti-cancer activity. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Quantitative Data on KDM4C Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and other notable KDM4C inhibitors. This data is essential for comparing the efficacy and selectivity of these compounds.
Table 1: In Vitro Enzymatic and Cellular Activity of KDM4C Inhibitors
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Cell Line(s) | Cellular IC50 (µM) | Assay Type | Reference(s) |
| This compound | KDM4C | 8 | - | HepG2 (Liver) | 0.8 | Enzymatic | [5] |
| A549 (Lung) | 1.1 | Cell Viability (MTT) | [5] | ||||
| QC6352 | KDM4A/B/C/D | 35-104 | - | KYSE-150 (Esophageal) | 0.0035 | LANCE TR-FRET | [1] |
| NCDM-32B | KDM4A/C | 3000 (KDM4A), 1000 (KDM4C) | - | Basal Breast Cancer Lines | - | Enzymatic | [6] |
| JIB-04 | KDM4A/B/C/E | 290-1100 | - | Various | - | ELISA | [1] |
| EPZ020809 | KDM4C | - | 31 | - | - | Mass Spectrometry | [1] |
| SD70 | KDM4C | 30,000 | - | CWR22Rv1 (Prostate) | >5 | Antibody-based | [1] |
| KDM4-IN-2 | KDM4A/5B | - | 4 (KDM4A), 7 (KDM5B) | - | - | - | [6] |
| IOX1 | KDM4C/E/2A/3A/6B | 600 (KDM4C) | - | - | - | - | [6] |
| Caffeic Acid | KDM4C/6A | 13,700 (KDM4C) | - | Esophageal Squamous Carcinoma | - | Enzymatic | [7] |
Note: IC50 and Ki values can vary depending on the assay conditions. Please refer to the cited literature for specific experimental details.
Key Signaling Pathways Modulated by KDM4C Inhibition
KDM4C has been shown to influence several critical signaling pathways implicated in cancer progression. Inhibition of KDM4C can disrupt these pathways, leading to anti-tumor effects.
HIF-1α/VEGFA Signaling Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor A (VEGFA). KDM4C acts as a co-activator of HIF-1α, enhancing the transcription of its target genes.[3] By inhibiting KDM4C, this compound can suppress the HIF-1α/VEGFA signaling axis, thereby potentially inhibiting tumor angiogenesis.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demystifying the Role of Histone Demethylases in Colorectal Cancer: Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
KDM4C-IN-1: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4C-IN-1 is a potent and selective inhibitor of Lysine-Specific Demethylase 4C (KDM4C), a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. KDM4C plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2). Dysregulation of KDM4C activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound serves as a valuable chemical probe for studying the biological functions of KDM4C and for assessing its therapeutic potential in cancer cell models.
Physicochemical Properties and Activity
This compound demonstrates potent enzymatic and cellular activity. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃N₅O₃ | [1][2] |
| Molecular Weight | 299.28 g/mol | [1][2] |
| KDM4C IC₅₀ | 8 nM | [1][2] |
| HepG2 Cell Growth IC₅₀ | 0.8 µM | [1][2] |
| A549 Cell Growth IC₅₀ | 1.1 µM | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the information from suppliers, this compound is soluble in DMSO.[2]
-
To prepare a 10 mM stock solution, dissolve 2.99 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay using MTT
This protocol describes a general method for determining the effect of this compound on the viability of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
Day 1: Cell Seeding
-
Harvest and count the cells. Ensure cell viability is above 95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to start with could be from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
Day 4/5: MTT Assay
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
KDM4C-Mediated Signaling in Cancer
KDM4C is known to be involved in several key cancer-related signaling pathways. By demethylating H3K9me3, a repressive histone mark, KDM4C generally promotes the transcription of its target genes. Inhibition of KDM4C with this compound is expected to reverse these effects.
Caption: KDM4C signaling and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.
Caption: Workflow for cell viability assay with this compound.
References
Application Notes: A Guide to Utilizing KDM4C-IN-1 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4C-IN-1 is a potent and cell-permeable inhibitor of Lysine (B10760008) Demethylase 4C (KDM4C), an enzyme frequently implicated in oncogenesis through its role in epigenetic regulation.[1][2] KDM4C, a member of the JmjC domain-containing histone demethylase family, primarily removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), leading to transcriptional activation of target genes.[3][4] Dysregulation of KDM4C activity has been linked to various cancers, making it a compelling target for therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological effects.
Mechanism of Action
This compound exerts its effects by inhibiting the demethylase activity of KDM4C. This leads to an increase in the global levels of histone methylation, particularly H3K9me3, a repressive mark. The accumulation of H3K9me3 at the promoter regions of KDM4C target genes results in the silencing of their expression. Downstream consequences of KDM4C inhibition include the suppression of cell proliferation and the modulation of key signaling pathways involved in cancer progression.
Signaling Pathway of KDM4C Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KDM4C-IN-1 In Vitro Histone Demethylase Assay
These application notes provide a detailed protocol for the in vitro measurement of KDM4C histone demethylase activity and its inhibition by KDM4C-IN-1. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Histone lysine (B10760008) demethylases (KDMs) are critical regulators of chromatin structure and gene expression, making them promising therapeutic targets for various diseases, including cancer. KDM4C, a member of the JmjC domain-containing family of histone demethylases, specifically removes methyl groups from histone H3 at lysine 9 (H3K9). Its activity is dependent on the cofactors Fe(II) and α-ketoglutarate (2-oxoglutarate)[1][2]. This compound is a potent and selective inhibitor of KDM4C, demonstrating significant potential for research and drug development.
This document outlines a detailed protocol for a commonly used in vitro assay to determine the potency of KDM4C inhibitors, such as this compound, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format. Additionally, alternative assay methodologies are briefly described.
Data Presentation
Inhibitor Activity Data
The following table summarizes the in vitro inhibitory activity of this compound and other reference compounds against KDM4C.
| Compound | IC50 (KDM4C) | Assay Type | Reference |
| This compound | 8 nM | Not Specified | [3][4] |
| QC6352 | 35 - 104 nM | LANCE TR-FRET | [5] |
| NCDM-32B | 1.0 µM | In vitro enzyme assay | [4] |
| SD70 | 30 µM | Antibody-based assay | [5] |
| Ciclopirox (CPX) | 3.8 µM (for KDM4B) | TR-FRET | [5] |
| IOX1 | 0.6 µM | Not Specified | [4] |
Signaling Pathway
The enzymatic activity of KDM4C involves the demethylation of methylated histone H3 lysine 9. This process is dependent on the presence of Fe(II) as a cofactor and α-ketoglutarate as a co-substrate, which is converted to succinate (B1194679) and CO2.
Caption: KDM4C enzymatic pathway and inhibition.
Experimental Protocols
Principle of the TR-FRET Assay
The LANCE® Ultra TR-FRET assay is a common method for measuring KDM4C activity. It relies on the detection of the demethylated product using a specific antibody. The assay components include a biotinylated histone H3K9me3 peptide substrate, the KDM4C enzyme, a europium (Eu)-labeled anti-demethylated product antibody, and an APC-labeled streptavidin. When the substrate is demethylated by KDM4C, the antibody binds to the product. The binding of streptavidin to the biotinylated peptide brings the Eu-donor and APC-acceptor into close proximity, resulting in a FRET signal. Inhibitors of KDM4C will prevent this demethylation, leading to a decrease in the FRET signal.
Materials and Reagents
-
KDM4C enzyme (catalytic domain)
-
Biotinylated Histone H3 (1-21) K9me3 peptide substrate
-
LANCE Ultra Europium-W1024 labeled anti-Histone H3K9me2 Antibody
-
ULight™-labeled Streptavidin
-
α-Ketoglutarate
-
Ascorbic acid
-
Ferrous ammonium (B1175870) sulfate (B86663)
-
HEPES buffer
-
Tween-20
-
Bovine Serum Albumin (BSA)
-
This compound or other test compounds
-
DMSO
-
384-well white microplates
-
TR-FRET-compatible plate reader
Experimental Workflow Diagram
Caption: TR-FRET based KDM4C inhibition assay workflow.
Detailed Assay Protocol
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 0.1% BSA, and 0.01% Tween-20.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Further dilute the compound dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted compounds or DMSO (as a control) to the wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare the KDM4C enzyme solution in assay buffer.
-
Prepare a substrate/cofactor mix containing the biotinylated H3K9me3 peptide, α-ketoglutarate, ascorbic acid, and ferrous ammonium sulfate in assay buffer.
-
-
Enzymatic Reaction:
-
Add 2.5 µL of the KDM4C enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding 5 µL of the substrate/cofactor mix to each well.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a detection mix containing the Eu-labeled anti-H3K9me2 antibody and ULight-labeled streptavidin.
-
Incubate the plate in the dark at room temperature for at least 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (background) and 665 nm (FRET signal).
-
The TR-FRET signal is calculated as the ratio of the emission at 665 nm to the emission at 615 nm.
-
Plot the TR-FRET signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Alternative Assay Formats
While TR-FRET is a widely used method, other assays can also be employed to measure KDM4C activity:
-
High-Throughput Mass Spectrometry (HTMS) Assay: This label-free method directly measures the conversion of the methylated substrate to the demethylated product, offering high sensitivity and accuracy.
-
AlphaScreen® Assay: Similar to TR-FRET, this bead-based proximity assay generates a chemiluminescent signal when the demethylated product is formed.
-
Formaldehyde Dehydrogenase (FDH)-Coupled Assay: This assay measures the production of formaldehyde, a byproduct of the demethylation reaction, through an enzyme-coupled reaction that results in a change in absorbance or fluorescence.
-
Antibody-Based Fluorometric or Colorimetric Assays: These assays utilize specific antibodies to detect the demethylated product and generate a fluorescent or colorimetric signal.
The choice of assay will depend on the available instrumentation, throughput requirements, and the specific research question. It is recommended to validate the results obtained from one assay format with an orthogonal method.
References
Application Notes: Monitoring KDM4C Inhibition via Western Blot Analysis of H3K9me3
Introduction
Histone lysine (B10760008) demethylases are critical regulators of chromatin structure and gene expression, making them attractive targets for therapeutic development, particularly in oncology. The KDM4 family of demethylases, including KDM4C (also known as JMJD2C), specifically removes methyl groups from di- and trimethylated lysine 9 on histone H3 (H3K9me2/me3) and lysine 36 (H3K36me2/me3).[1] The H3K9me3 mark is a hallmark of transcriptionally silent heterochromatin.[2] By removing this repressive mark, KDM4C acts as a transcriptional co-activator for various genes, including those involved in cell growth and proliferation.[2][3]
KDM4C-IN-1 is a potent and specific small molecule inhibitor of KDM4C, with a reported IC50 of 8 nM.[4] Inhibition of KDM4C's enzymatic activity is expected to lead to an accumulation of its substrate, H3K9me3, at a global level and at specific gene promoters. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the increase in global H3K9me3 levels in cultured cells following treatment with this compound, thereby offering a robust method to confirm the inhibitor's cellular activity and efficacy.
Signaling Pathway and Mechanism of Action
KDM4C utilizes Fe(II) and α-ketoglutarate as cofactors to demethylate H3K9me3, converting it to H3K9me2 and subsequently to H3K9me1.[5] This removal of a repressive mark facilitates gene expression. This compound acts as a competitive inhibitor, preventing the demethylation process. This leads to the maintenance and accumulation of the H3K9me3 mark, resulting in transcriptional repression of KDM4C target genes.
Experimental Workflow
The overall process involves treating cultured cells with this compound, followed by histone protein extraction, quantification, separation by electrophoresis, and immunodetection of H3K9me3 and a loading control (Total Histone H3).
Quantitative Data Summary
Treatment of cancer cell lines with a KDM4C inhibitor is expected to result in a dose-dependent increase in the global levels of H3K9me3. The table below summarizes hypothetical, yet expected, quantitative results from a Western blot experiment, where the band intensity of H3K9me3 is normalized to the intensity of Total Histone H3.
| This compound Conc. | H3K9me3 Band Intensity (Arbitrary Units) | Total H3 Band Intensity (Arbitrary Units) | Normalized H3K9me3 Level (H3K9me3 / Total H3) | Fold Change vs. Control |
| 0 µM (Vehicle) | 10,500 | 30,000 | 0.35 | 1.0 |
| 0.5 µM | 15,300 | 29,500 | 0.52 | 1.5 |
| 1.0 µM | 24,000 | 31,000 | 0.77 | 2.2 |
| 2.0 µM | 35,100 | 30,500 | 1.15 | 3.3 |
Note: These values are illustrative. Actual results will vary based on cell line, treatment duration, and experimental conditions. Studies using other KDM4C inhibitors have shown significant increases in global H3K9me3 levels upon treatment.[5]
Detailed Experimental Protocol
This protocol is optimized for the analysis of histone modifications from cultured cells.
A. Cell Culture and Treatment with this compound
-
Cell Seeding : Plate cells (e.g., HepG2, A549, or KYSE-150 esophageal cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[4][6]
-
Adherence : Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 2.0 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment : Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation : Incubate the cells for a specified period, typically 24 to 48 hours, to allow for changes in histone methylation to occur.[5]
B. Histone Extraction (Acid Extraction Method)
-
Cell Harvest : Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis : Add 1 mL of ice-cold Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1X protease inhibitor cocktail) per 10 million cells. Lyse the cells on a rotator for 10 minutes at 4°C.
-
Centrifugation : Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Washing : Wash the nuclear pellet with 1 mL of TEB and centrifuge again.
-
Acid Extraction : Resuspend the nuclear pellet in 0.2 N Hydrochloric Acid (HCl) at a concentration of 4 million nuclei per 100 µL. Incubate with rotation overnight at 4°C.
-
Neutralization : Centrifuge at 2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the acid-soluble histones. Neutralize the acid by adding 1/10 volume of 2 M NaOH.
C. Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer’s instructions. Use bovine serum albumin (BSA) to generate a standard curve.
D. SDS-PAGE and Western Blotting
-
Sample Preparation : Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis : Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight proteins like histones. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-H3K9me3 antibody : Use at the manufacturer's recommended dilution.
-
Anti-Histone H3 (Total) antibody : Use as a loading control to normalize the H3K9me3 signal.[7]
-
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times with TBST for 10 minutes each.
E. Detection and Analysis
-
Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification : Use image analysis software (e.g., ImageJ) to measure the band intensities for H3K9me3 and Total H3. Normalize the H3K9me3 signal to the Total H3 signal for each sample to account for any loading differences. Calculate the fold change relative to the vehicle-treated control.
References
- 1. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KDM4C, a H3K9me3 Histone Demethylase, is Involved in the Maintenance of Human ESCC-Initiating Cells by Epigenetically Enhancing SOX2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Chromatin Immunoprecipitation (ChIP) Using the KDM4C Inhibitor, KDM4C-IN-1
Introduction
KDM4C (Lysine-Specific Demethylase 4C), also known as JMJD2C, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3).[1][2] These demethylation events are generally associated with transcriptional activation. KDM4C has been identified as an oncogene in various cancers, where its overexpression leads to the activation of pro-proliferative signaling pathways, including AKT/c-Myc and HIF1α/VEGFA.[3] Given its role in tumorigenesis, KDM4C has emerged as a promising therapeutic target.
KDM4C-IN-1 is a potent and specific small-molecule inhibitor of KDM4C with a reported IC₅₀ of 8 nM.[4] This application note provides a detailed protocol for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate the impact of KDM4C inhibition on its genomic localization and the epigenetic state of its target genes. By treating cells with this compound prior to ChIP, researchers can effectively study the inhibitor's efficacy in displacing KDM4C from chromatin and assess the subsequent changes in histone methylation marks at specific gene promoters.
KDM4C Signaling Pathway
KDM4C is a nuclear protein that directly binds to the promoter regions of its target genes. By demethylating the repressive H3K9me3 mark, it facilitates an open chromatin state, leading to the transcriptional activation of genes involved in cell proliferation, metabolism, and angiogenesis. The inhibitor this compound blocks this catalytic activity, resulting in the maintenance of the H3K9me3 repressive mark and the subsequent silencing of KDM4C target genes.
Data Presentation
The following table presents representative quantitative data expected from a ChIP-qPCR experiment designed to assess the effect of this compound. The data, modeled after results from KDM4C knockdown studies, illustrates the expected decrease in KDM4C occupancy and the corresponding increase in the repressive H3K9me3 mark at the promoters of known target genes.[1][3][5]
| Target Gene Promoter | Treatment Condition | Antibody | Fold Enrichment (Mean ± SD) |
| c-Myc | Vehicle (DMSO) | Anti-KDM4C | 12.5 ± 1.3 |
| This compound (1 µM) | Anti-KDM4C | 2.1 ± 0.4 | |
| Vehicle (DMSO) | Anti-H3K9me3 | 3.2 ± 0.5 | |
| This compound (1 µM) | Anti-H3K9me3 | 10.8 ± 1.1 | |
| ATF4 | Vehicle (DMSO) | Anti-KDM4C | 9.8 ± 1.0 |
| This compound (1 µM) | Anti-KDM4C | 1.5 ± 0.3 | |
| Vehicle (DMSO) | Anti-H3K9me3 | 4.1 ± 0.6 | |
| This compound (1 µM) | Anti-H3K9me3 | 14.2 ± 1.5 | |
| Negative Control (Gene Desert) | Vehicle (DMSO) | Anti-KDM4C | 1.1 ± 0.2 |
| This compound (1 µM) | Anti-KDM4C | 1.0 ± 0.3 | |
| Vehicle (DMSO) | Anti-H3K9me3 | 1.2 ± 0.2 | |
| This compound (1 µM) | Anti-H3K9me3 | 1.3 ± 0.4 |
Fold enrichment is calculated relative to a negative control IgG immunoprecipitation.
Experimental Protocols
This protocol outlines the necessary steps to perform a ChIP assay on cultured cells treated with this compound.
Materials Required:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (2.5 M)
-
Ice-cold PBS
-
Lysis Buffer
-
Chromatin Shearing Buffer
-
Dilution Buffer
-
Protease Inhibitor Cocktail
-
Anti-KDM4C antibody, Anti-H3K9me3 antibody, and Normal Rabbit IgG
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents and primers for target genes
Protocol Steps:
-
Cell Treatment and Crosslinking:
-
Plate cells (e.g., U87 glioblastoma, HepG2) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a predetermined duration (e.g., 24 hours).
-
Add formaldehyde to the culture medium to a final concentration of 1% to crosslink proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS, then scrape and collect the cells.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.
-
Incubate on ice to lyse the cells and isolate nuclei.
-
Resuspend the nuclear pellet in Chromatin Shearing Buffer.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation (IP):
-
Quantify the chromatin concentration. Dilute a portion of the chromatin for each IP reaction.
-
Set aside a small aliquot (e.g., 2%) of the chromatin as "Input" control.
-
For each IP, incubate the diluted chromatin with the desired antibody (Anti-KDM4C, Anti-H3K9me3, or IgG control) overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads to each IP and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Use a magnetic rack to pellet the beads.
-
Perform sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specific binding.
-
Elute the chromatin from the beads by resuspending in Elution Buffer and incubating at 65°C.
-
-
Reverse Crosslinking and DNA Purification:
-
Add Proteinase K and NaCl to the eluted ChIP samples and the Input control.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde crosslinks.
-
Treat with RNase A to remove RNA.
-
Purify the DNA using a spin column-based DNA purification kit. Elute in a small volume of nuclease-free water.
-
-
Analysis:
-
Perform quantitative PCR (qPCR) using the purified DNA from the IP samples and the Input.
-
Use primers specific to the promoter regions of known KDM4C target genes (e.g., c-Myc, ATF4) and a negative control region.
-
Calculate the fold enrichment of the target sequence in each IP sample relative to the IgG control, after normalizing to the Input sample.
-
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the ChIP protocol using this compound.
References
- 1. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM4C works in concert with GATA1 to regulate heme metabolism in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for KDM4C-IN-1 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing KDM4C-IN-1, a potent and selective inhibitor of the histone demethylase KDM4C, in gene expression analysis. This document outlines the mechanism of action of KDM4C, the inhibitory effects of this compound, and detailed protocols for its application in cell-based assays. The provided methodologies cover cell viability assessment, gene expression analysis by quantitative PCR (qPCR), and chromatin immunoprecipitation (ChIP) to study histone methylation changes. Furthermore, this document includes data presentation in structured tables and visual diagrams of relevant signaling pathways and experimental workflows to facilitate experimental design and data interpretation.
Introduction
KDM4C, also known as JMJD2C, is a member of the Jumonji C (JmjC) domain-containing histone demethylase family. It specifically removes methyl groups from lysine (B10760008) 9 of histone H3 (H3K9me3 and H3K9me2) and lysine 36 of histone H3 (H3K36me3 and H3K36me2).[1][2] The demethylation of H3K9me3, a mark associated with transcriptional repression, leads to gene activation.[3] KDM4C is implicated in various cellular processes, including cell growth, proliferation, and tumorigenesis, and is found to be overexpressed in several cancers.[4][5] Its role in activating oncogenic signaling pathways such as AKT/c-Myc and HIF1α/VEGFA makes it a compelling target for cancer therapy.[1][4]
This compound is a potent inhibitor of KDM4C with a reported IC50 of 8 nM.[1][6] By inhibiting KDM4C, this compound can modulate the expression of target genes, leading to anti-proliferative effects in cancer cell lines.[1][6] These notes provide detailed protocols for researchers to investigate the effects of this compound on gene expression and cellular phenotypes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| KDM4C | Biochemical Assay | 8 nM | [1][6] |
| HepG2 (Hepatocellular Carcinoma) | Cell Growth Assay | 0.8 µM | [1][6] |
| A549 (Lung Carcinoma) | Cell Growth Assay | 1.1 µM | [1][6] |
Signaling Pathways and Experimental Workflow
KDM4C Signaling Pathways
Experimental Workflow for Gene Expression Analysis
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from a general MTT assay protocol and should be optimized for the specific cell line used.[4]
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: RNA Extraction and Quantitative PCR (qPCR)
This protocol provides a general framework for analyzing changes in target gene expression following this compound treatment.
Materials:
-
This compound
-
6-well plates
-
TRIzol reagent or equivalent RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (see Table 2) and a housekeeping gene (e.g., GAPDH, B2M)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control for 24-48 hours.
-
RNA Isolation: Isolate total RNA from cells using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.[7][8]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), and cDNA template.
-
Perform qPCR using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).[7]
-
Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[9]
-
Table 2: Example qPCR Primers for Human KDM4C Target Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| KDM4C | (Commercially available) | (Commercially available) | [6] |
| ATF4 | GTTCTCCAGCGACAAGGCTA | GCTGGTCTTCCTGGAGAAAA | [10] |
| CCND2 | (Primer sequences not specified in search results) | (Primer sequences not specified in search results) | [9] |
| CXCL10 | (Primer sequences not specified in search results) | (Primer sequences not specified in search results) | [3] |
| Housekeeping | |||
| GAPDH | (Widely available) | (Widely available) | [9] |
| B2M | (Widely available) | (Widely available) | [10] |
Note: Primer sequences for some target genes were not available in the provided search results. Researchers should design and validate primers according to standard molecular biology practices.
Protocol 3: Western Blot Analysis
This protocol allows for the detection of changes in protein levels of KDM4C and its downstream targets.
Materials:
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for qPCR.
-
Lyse cells in lysis buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
Table 3: Recommended Antibodies for Western Blot and ChIP
| Target Protein | Application | Supplier & Cat. No. (Example) | Dilution | Reference |
| KDM4C | WB, ChIP | Bethyl Laboratories, A300-885A | WB: 1:800 | [3] |
| KDM4C | WB, ChIP | Novus Biologicals, NBP1-49600 | WB: 1:1000 | |
| H3K9me3 | WB, ChIP | Abcam, ab8898 | WB: 1:800 | [3] |
| H3K36me3 | WB, ChIP | Abcam, ab9050 | WB: 1:800 | [3] |
| Total H3 | WB, ChIP | Abcam, ab1791 | WB: 1:1000 | [3] |
| c-Myc | WB | (Not specified) | (To be optimized) | [11] |
| p-AKT (S473) | WB | (Not specified) | (To be optimized) | [11] |
| Total AKT | WB | (Not specified) | (To be optimized) | [11] |
| CXCL10 | WB | R&D Systems, AF-466-NA | 1 µg/mL | [3] |
| β-Actin | WB | (Widely available) | (To be optimized) | [4] |
Protocol 4: Chromatin Immunoprecipitation (ChIP)
This protocol is designed to assess changes in H3K9me3 and H3K36me3 levels at the promoter regions of KDM4C target genes.
Materials:
-
This compound
-
150 mm cell culture dishes
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis and wash buffers (as per commercial ChIP kits or published protocols)[12][13][14][15]
-
Sonicator
-
ChIP-grade antibodies (see Table 3)
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Culture cells in 150 mm dishes and treat with this compound.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with a ChIP-grade antibody against H3K9me3, H3K36me3, or a negative control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking: Reverse the cross-links by incubating with NaCl and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
ChIP-qPCR: Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by qPCR. Analyze the data as a percentage of input.
Conclusion
This compound is a valuable tool for studying the role of the histone demethylase KDM4C in gene regulation and disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the biological consequences of KDM4C inhibition. Proper optimization of experimental conditions for specific cell lines and research questions is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. Targeting KDM4C enhances CD8+ T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. origene.com [origene.com]
- 7. mcgill.ca [mcgill.ca]
- 8. qPCR [protocols.io]
- 9. KDM4C contributes to cytarabine resistance in acute myeloid leukemia via regulating the miR-328-3p/CCND2 axis through MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols for In Vivo Studies of KDM4C Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9) and lysine 36 (H3K36).[1] Dysregulation of KDM4C has been implicated in the progression of various cancers, including breast, prostate, and non-small cell lung cancer, making it an attractive therapeutic target.[1][2] This document provides detailed application notes and protocols for conducting in vivo studies of KDM4C inhibitors in mouse models, with a focus on the well-characterized inhibitors QC6352 and JIB-04 as exemplary compounds, given the limited public data on a compound specifically named "KDM4C-IN-1".
Data Presentation: In Vivo Efficacy of KDM4C Inhibitors
The following tables summarize the quantitative data from in vivo studies of KDM4C inhibitors in various mouse models.
Table 1: Summary of In Vivo Efficacy for QC6352
| Parameter | Details | Reference |
| Compound | QC6352 | [3][4] |
| Animal Model | NSG mice bearing subcutaneous HEK293 xenografts | [3] |
| NOD/SCID mice with orthotopic breast cancer xenografts (BCSC1 and BCSC2) | [5] | |
| Mice with breast cancer patient-derived xenograft (PDX) model BR0859f | [4] | |
| Dosage | 25 mg/kg | [3] |
| 10 mg/kg | [5] | |
| 10, 25, and 50 mg/kg | [4] | |
| Administration Route | Oral gavage | [3][4][5] |
| Dosing Schedule | Twice daily, 5 consecutive days on, 2 days off | [3][4] |
| Daily | [5] | |
| Treatment Duration | 3 weeks | [3] |
| Not specified | [5] | |
| 22 days | [4] | |
| Primary Outcome | Significant reduction in tumor growth compared to vehicle control. | [3] |
| Inhibition of tumor growth. | [5] | |
| Dose-dependent tumor growth inhibition (TGI) of 22% (10 mg/kg), 36% (25 mg/kg), and 61% (50 mg/kg). | [4] |
Table 2: Summary of In Vivo Efficacy for JIB-04
| Parameter | Details | Reference |
| Compound | JIB-04 | [6][7][8] |
| Animal Model | Nude female mice with subcutaneous H358 or A549 lung cancer xenografts | [7] |
| Immunocompromised (NOD-SCID/Gamma) mice with TC32 Ewing Sarcoma xenografts | [8] | |
| Mice with orthotopic glioblastoma xenografts | [9] | |
| Dosage | 110 mg/kg (H358) and 55 mg/kg (A549) | [6] |
| 50 mg/kg | [8] | |
| 20, 40, and 60 mg/kg | [9] | |
| Administration Route | Intraperitoneal (i.p.) or Oral gavage | [6] |
| Oral gavage | [8] | |
| Intraperitoneal (i.p.) | [9] | |
| Dosing Schedule | Not specified | [6][7] |
| Daily | [8] | |
| Not specified | [9] | |
| Treatment Duration | Not specified | [6][7][8][9] |
| Primary Outcome | Diminished tumor growth and prolonged cancer survival. | [6][7] |
| Approximately three-fold reduction in tumor growth compared to vehicle. | [8] | |
| Trend toward longer survival with a Hazard Ratio of 0.5. | [9] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for KDM4C Inhibitor Efficacy Studies
This protocol describes a general procedure for establishing and evaluating the efficacy of a KDM4C inhibitor (e.g., QC6352) in a subcutaneous xenograft mouse model.[3][10][11]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 4-6 weeks old.[11][12]
-
Cancer cell line of interest (e.g., HEK293, H358, A549).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Matrigel (optional, can improve tumor take and growth).[10]
-
KDM4C inhibitor (e.g., QC6352).
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water or 50% polyethylene (B3416737) glycol/50% DPBS).[5][13]
-
Calipers for tumor measurement.
-
Syringes (1-cc) and needles (27- or 30-gauge).[11]
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they are 70-80% confluent.[11]
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to exclude dead cells.[11]
-
Resuspend cells in serum-free medium or a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 3 x 10^6 to 5 x 10^6 cells per 100 µL).[3][10][14]
-
-
Tumor Implantation:
-
Treatment:
-
Monitor the mice for tumor growth. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[3][10][12]
-
Prepare the KDM4C inhibitor formulation in the appropriate vehicle. It is often recommended to prepare this fresh daily.[13]
-
Administer the KDM4C inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) and schedule.[3][4]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.[10][13]
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.[10][13]
-
At the end of the study (e.g., after a predetermined duration or when tumors in the control group reach the maximum allowed size), euthanize the mice.[10]
-
Excise the tumors for further analysis, such as weight measurement, immunohistochemistry, or western blotting.[10]
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
PDX models often better recapitulate the heterogeneity of human tumors.[12]
Materials:
-
Highly immunocompromised mice (e.g., NSG mice).[12]
-
Fresh patient tumor tissue.
-
Surgical tools for tissue processing.
-
Culture medium for tissue transport.
-
KDM4C inhibitor and vehicle.
Procedure:
-
Model Generation:
-
Patient tumor tissue is obtained and typically implanted subcutaneously into the flank of NSG mice.[12]
-
Once the tumors are established, they can be passaged into subsequent cohorts of mice for studies.
-
-
Efficacy Study:
-
Mice with established PDX tumors of a specific size (e.g., 70-300 mm³) are randomized into treatment and control groups.[12]
-
Treatment and monitoring follow a similar procedure as described in Protocol 1.
-
Mandatory Visualization
KDM4C Signaling Pathway
Caption: KDM4C signaling pathway in cancer.
Experimental Workflow for In Vivo KDM4C Inhibitor Studies
Caption: General workflow for in vivo KDM4C inhibitor efficacy studies.
References
- 1. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor QC6352 display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. benchchem.com [benchchem.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for KDM4C-IN-1 Inhibition in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of KDM4C-IN-1, a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C. The provided protocols are intended for researchers in cancer biology and drug development to investigate the sensitivity of various cell lines to KDM4C inhibition.
Introduction to KDM4C and this compound
Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is implicated in various cancers. KDM4C (also known as JMJD2C) is a member of the KDM4 subfamily that specifically demethylates di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3) and lysine 36 on histone H3 (H3K36me2/3), epigenetic marks associated with transcriptional repression.[1] Elevated expression of KDM4C has been observed in several cancers, including breast, prostate, and non-small cell lung cancer, where it can act as a co-activator for oncogenic signaling pathways like HIF-1α/VEGFA.[1][2][3]
This compound is a potent inhibitor of KDM4C with a reported IC50 of 8 nM.[4][5][6][7][8] By inhibiting KDM4C, this compound can modulate gene expression, leading to anti-proliferative and pro-apoptotic effects in susceptible cancer cell lines.[9][10]
Cell Lines Sensitive to this compound Inhibition
Published data has identified several cancer cell lines that exhibit sensitivity to this compound. This sensitivity is typically measured by a reduction in cell viability or proliferation upon treatment with the inhibitor.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.8 | [4][6][7] |
| A549 | Non-Small Cell Lung Cancer | 1.1 | [4][5][6][7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent effect of this compound on the viability of cancer cell lines.[11][12]
Materials:
-
This compound (stock solution in DMSO)
-
Sensitive cell lines (e.g., HepG2, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound. Inhibition of KDM4C has been shown to trigger apoptosis in cancer cells.[10]
Materials:
-
This compound
-
Sensitive cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution. KDM4C inhibition can lead to cell cycle arrest.
Materials:
-
This compound
-
Sensitive cell lines
-
6-well cell culture plates
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: KDM4C signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound effects.
References
- 1. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Studying Glioblastoma Tumorigenesis with KDM4C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KDM4C inhibitors to investigate glioblastoma (GBM) tumorigenesis. The protocols detailed below are based on established methodologies and offer a framework for assessing the therapeutic potential of targeting KDM4C in this aggressive brain cancer.
Introduction to KDM4C in Glioblastoma
Lysine-specific demethylase 4C (KDM4C) is a histone H3K9 demethylase that plays a crucial role in the epigenetic regulation of genes involved in cancer development.[1][2] In glioblastoma, KDM4C is frequently overexpressed and its elevated expression is associated with poor prognosis.[2] KDM4C contributes to GBM tumorigenesis through a dual mechanism: it activates the oncogene c-Myc by binding to its promoter and also suppresses the tumor suppressor p53 by demethylating it at lysine (B10760008) 372 (p53K372me1), which leads to decreased p53 stability.[1][2]
Inhibition of KDM4C has emerged as a promising therapeutic strategy for glioblastoma.[1] Pharmacological inhibition or knockdown of KDM4C in glioblastoma cells has been shown to significantly repress proliferation and tumorigenesis both in vitro and in vivo.[1][2] This is achieved by inducing apoptosis and promoting the expression of p53 target genes.[1]
KDM4C Inhibitors for Glioblastoma Research
While various KDM4C inhibitors are under investigation, this document focuses on two key compounds:
-
KDM4C-IN-1 : A potent inhibitor of KDM4C with an IC50 of 8 nM.[3]
-
SD70 : A selective KDM4C inhibitor that has been utilized in glioblastoma research to study the effects of KDM4C inhibition.[4]
Quantitative Data on KDM4C Inhibitors
The following tables summarize the available quantitative data for this compound and SD70.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Cell Type | Reference |
| KDM4C | 8 | - | - | [3] |
| HepG2 | 800 | HepG2 | Hepatocellular Carcinoma | [3] |
| A549 | 1100 | A549 | Lung Carcinoma | [3] |
Table 2: Effects of KDM4C Inhibition by SD70 on Glioblastoma Cells
| Assay | Cell Line | Treatment | Result | Reference |
| Cell Viability (CCK-8) | U87 | SD70 (10 µM, 72h) | Significant decrease in viability | [2] |
| Cell Viability (CCK-8) | U251 | SD70 (10 µM, 72h) | Significant decrease in viability | [2] |
| Colony Formation | U87 | SD70 (concentration not specified) | Pronounced inhibitory effect | [4] |
| Apoptosis (Annexin V/PI) | U87 | SD70 (5 µM) | Increased apoptosis | [5] |
| c-Myc Expression | U87 | SD70 (10, 20 µM) | Decreased expression | [2] |
| p53 Target Gene Expression (p21, PUMA, BAX) | U87 | SD70 (5 µM) | Increased expression | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving KDM4C in glioblastoma and a general workflow for studying KDM4C inhibitors.
Caption: KDM4C signaling pathway in glioblastoma tumorigenesis.
Caption: Wnt/β-catenin signaling stabilizes KDM4C to promote glioblastoma.[6][7]
Caption: Workflow for evaluating KDM4C inhibitors in glioblastoma.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining cell viability after treatment with a KDM4C inhibitor.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
KDM4C inhibitor (this compound or SD70) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the KDM4C inhibitor in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in glioblastoma cells following treatment with a KDM4C inhibitor using flow cytometry.
Materials:
-
Glioblastoma cell lines
-
6-well cell culture plates
-
Complete culture medium
-
KDM4C inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with the KDM4C inhibitor at the desired concentration for the specified time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Glioblastoma Xenograft Mouse Model
This protocol describes the establishment of an orthotopic glioblastoma xenograft model to evaluate the in vivo efficacy of KDM4C inhibitors.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells engineered to express luciferase
-
Matrigel
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
KDM4C inhibitor formulated for in vivo administration
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Cell Preparation: Harvest luciferase-expressing glioblastoma cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^5 cells in 5 µL.
-
Stereotactic Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates in the right frontal lobe (e.g., 2 mm lateral and 1 mm anterior to the bregma).[12]
-
Slowly inject 5 µL of the cell suspension into the brain at a depth of 3 mm.[13]
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly using a bioluminescence imaging system after intraperitoneal injection of luciferin.
-
-
Inhibitor Treatment:
-
Once tumors are established (as determined by bioluminescence), randomize the mice into treatment and control groups.
-
Administer the KDM4C inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via bioluminescence imaging.
-
Measure body weight regularly to assess toxicity.
-
At the end of the study, euthanize the mice and harvest the brains for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67 and cleaved caspase-3).
-
For survival studies, monitor mice until they meet predefined humane endpoints.
-
Ethical Considerations: All animal experiments must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[14]
References
- 1. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application of KDM4C-IN-1 in Prostate Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone lysine (B10760008) demethylase 4C (KDM4C), also known as JMJD2C, is an epigenetic modifier that plays a crucial role in the regulation of gene expression. It functions by removing methyl groups from lysine residues on histone tails, primarily targeting di- and tri-methylated lysine 9 of histone H3 (H3K9me2/3). Elevated expression of KDM4C has been observed in various cancers, including prostate cancer, where it is implicated in tumor progression, proliferation, and metastasis.[1][2] In prostate cancer, KDM4C acts as a co-activator of the androgen receptor (AR) and is involved in the activation of key oncogenic signaling pathways, such as AKT and c-Myc.[1][3] This makes KDM4C an attractive therapeutic target for the development of novel anti-cancer agents.
KDM4C-IN-1 is a potent and specific small molecule inhibitor of KDM4C. While direct studies of this compound in prostate cancer cell lines are not yet extensively published, its high potency against the KDM4C enzyme suggests its potential as a valuable tool for investigating the biological functions of KDM4C and as a starting point for drug discovery programs targeting prostate cancer.
This document provides detailed application notes and protocols for the use of this compound in prostate cancer research, drawing upon existing knowledge of KDM4C function and data from functionally similar KDM4C inhibitors that have been studied in prostate cancer models.
Mechanism of Action
This compound is designed to competitively bind to the active site of the KDM4C enzyme, preventing it from demethylating its histone substrates. The primary downstream effects of KDM4C inhibition in prostate cancer are hypothesized to be:
-
Increased H3K9me3 levels: This leads to a more condensed chromatin state and transcriptional repression of target genes.
-
Downregulation of oncogenic signaling: Inhibition of KDM4C has been shown to suppress the AKT and c-Myc signaling pathways, which are critical for prostate cancer cell proliferation and survival.[1][3]
-
Modulation of Androgen Receptor (AR) activity: As a co-activator of AR, inhibiting KDM4C is expected to reduce the transcriptional activity of the androgen receptor, a key driver of prostate cancer.[1]
-
Inhibition of cell proliferation, migration, and invasion: By targeting these key pathways, KDM4C inhibition is anticipated to reduce the malignant phenotype of prostate cancer cells.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 (KDM4C) | 8 nM | In vitro enzymatic assay | [2] |
| Cellular Growth Inhibition IC50 | 0.8 µM | HepG2 (Liver Cancer) | [2] |
| Cellular Growth Inhibition IC50 | 1.1 µM | A549 (Lung Cancer) | [2] |
Note: IC50 values for this compound in prostate cancer cell lines are not currently available in the public domain. The data presented for HepG2 and A549 cells can be used as a preliminary guide for dose-ranging studies in prostate cancer cell lines.
Profile of a Structurally Unrelated KDM4C Inhibitor (SD70) in Prostate Cancer Cells
As a reference for designing experiments with KDM4C inhibitors in prostate cancer, the following data for the KDM4C inhibitor SD70 is provided.
| Parameter | Concentration | Cell Line | Assay | Reference |
| Inhibition of Migration | 10 µM & 30 µM | LNCaP, C4-2B | Transwell Migration Assay | [1] |
| Inhibition of Invasion | 10 µM & 30 µM | LNCaP, C4-2B | Transwell Invasion Assay | [1] |
| Biochemical IC50 (KDM4C) | 30 µM | In vitro enzymatic assay | [4] |
Signaling Pathways and Experimental Workflow
KDM4C Signaling Pathway in Prostate Cancer
Caption: KDM4C promotes prostate cancer by demethylating H3K9me3 and co-activating AR, leading to oncogenic gene expression, including c-Myc, and activation of the AKT pathway. This compound inhibits these processes.
General Experimental Workflow for Evaluating this compound
Caption: A general workflow for characterizing the effects of this compound on prostate cancer cells, from treatment to endpoint analysis.
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific cell lines and experimental conditions. As this compound specific protocols for prostate cancer are not available, these are based on standard laboratory procedures and insights from studies on KDM4C knockdown and other inhibitors like SD70.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on data from other cell lines, is 0.1 µM to 50 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the protein levels of KDM4C targets and signaling pathway components.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KDM4C, anti-H3K9me3, anti-p-AKT, anti-AKT, anti-c-Myc, anti-AR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Transwell Migration and Invasion Assay
This protocol is to evaluate the effect of this compound on the migratory and invasive potential of prostate cancer cells.
Materials:
-
Prostate cancer cells
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Starve prostate cancer cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Migration: Place transwell inserts in a 24-well plate.
-
Invasion: Coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing this compound at various concentrations (e.g., 1 µM, 10 µM, 30 µM, based on SD70 data). Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell insert.
-
Chemoattractant: Add complete medium (containing FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.
-
Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix the cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Conclusion
This compound is a potent inhibitor of KDM4C and represents a promising chemical probe for elucidating the role of this epigenetic modifier in prostate cancer. While direct experimental data for this compound in prostate cancer is currently limited, the information provided in these application notes, including data on the related inhibitor SD70 and detailed experimental protocols, offers a solid foundation for researchers to design and execute meaningful studies. Such research will be invaluable in validating KDM4C as a therapeutic target and advancing the development of novel treatments for prostate cancer.
References
- 1. Inhibition of KDM4C/c‐Myc/LDHA signalling axis suppresses prostate cancer metastasis via interference of glycolytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JIB-04 | Histone Demethylase Inhibitor | AmBeed.com [ambeed.com]
- 4. SD-70 | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
Troubleshooting & Optimization
KDM4C-IN-1 in DMSO: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for KDM4C-IN-1?
A1: For in vitro use, DMSO is the recommended solvent for this compound.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is ≥ 3 mg/mL, which corresponds to a concentration of ≥ 10.02 mM.[1] The exact saturation point has not been reported.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. It is crucial to use anhydrous, high-purity DMSO for the best results.
Q4: What are the recommended storage conditions for this compound solutions in DMSO?
A4: For optimal stability, aliquot the DMSO stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
Q5: How should I store the solid form of this compound?
A5: The powdered form of this compound should be stored at -20°C for up to 3 years.[1]
Q6: My this compound precipitates when I dilute my DMSO stock in an aqueous buffer. How can I prevent this?
A6: This is a common issue. To prevent precipitation, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first. Then, add the final, most diluted DMSO solution to your aqueous medium. This gradual decrease in DMSO concentration helps to maintain the compound's solubility. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible particles or cloudiness in the DMSO solution. | 1. Concentration exceeds solubility limit. 2. Hygroscopic DMSO. DMSO readily absorbs moisture, which can reduce solubility.3. Incomplete dissolution. | 1. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.3. Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly. Sonication in a water bath for 10-15 minutes can also aid dissolution. |
| Compound precipitates upon addition to aqueous media. | "Salting out" effect. The compound is less soluble in the aqueous environment. | Perform serial dilutions of the DMSO stock in DMSO before adding to the aqueous buffer. Ensure the final DMSO concentration in your experiment is as low as possible (typically ≤ 0.1%) and include a DMSO-only vehicle control. |
| Inconsistent experimental results. | Degradation of this compound. This can be due to improper storage or repeated freeze-thaw cycles. | Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Ensure solutions are stored at the recommended temperatures. If a solution stored at -20°C is over a month old, its efficacy should be re-verified. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 3 mg/mL (≥ 10.02 mM) | [1] |
| Storage of Powder | -20°C for 3 years | [1] |
| Storage of DMSO Solution | -80°C for 6 months-20°C for 1 month | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 299.28 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.99 mg of this compound.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
For compounds that are difficult to dissolve, sonication in a water bath for 10-15 minutes can be beneficial.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Visualized Workflows and Pathways
Caption: Workflow for the preparation and storage of this compound in DMSO.
Caption: Simplified signaling pathways influenced by KDM4C.
References
Potential off-target effects of KDM4C-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KDM4C-IN-1. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as compound 4d in associated literature, is a potent and selective inhibitor of Lysine-Specific Demethylase 4C (KDM4C).[1] It has demonstrated potential as an anti-cancer agent.[1]
Q2: What are the known off-target effects of this compound?
The development of highly selective inhibitors for the KDM4 family is challenging due to the conserved nature of their active sites. This can lead to inhibitors interacting with other enzymes, particularly other 2-oxoglutarate (2-OG) dependent oxygenases. While this compound is a potent inhibitor of KDM4C, its selectivity against other histone demethylases has been evaluated.
Q3: How can I interpret unexpected results or potential off-target effects in my cell-based assays?
Unexpected phenotypes in cell-based assays could be due to the inhibition of other KDM4 family members or other unforeseen off-target interactions. For example, inhibition of other KDM4 isoforms (KDM4A, KDM4B) could lead to broader changes in histone methylation and gene expression than anticipated from targeting KDM4C alone.
Q4: What experimental controls should I use to validate that my observed phenotype is due to KDM4C inhibition?
To confirm that the observed effects are due to the inhibition of KDM4C, consider the following controls:
-
Use of a structurally related inactive control compound: If available, a molecule that is structurally similar to this compound but does not inhibit KDM4C can help differentiate between on-target and off-target effects.
-
Rescue experiments: If possible, overexpress a resistant mutant of KDM4C in your cells. If the phenotype is rescued, it strongly suggests an on-target effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Observed phenotype is stronger or different than expected from KDM4C inhibition alone. | Off-target inhibition of other KDM4 family members (e.g., KDM4A, KDM4B). | 1. Consult the selectivity data provided to understand the potential for off-target inhibition at the concentration you are using. 2. Lower the concentration of this compound to a range where it is more selective for KDM4C. 3. Use orthogonal approaches like RNAi to confirm the role of KDM4C in the observed phenotype. |
| Inconsistent results between experiments. | Variability in cell culture conditions or compound stability. | 1. Ensure consistent cell passage number, density, and media composition. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the supplier. |
| No observable effect at expected concentrations. | Low cell permeability or high efflux in the cell line being used. | 1. Increase the incubation time with this compound. 2. Consider using a cell line with known good permeability to small molecules as a positive control. 3. If available, use a more cell-permeant derivative or a different inhibitor with better cellular activity. |
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, KDM4C. Currently, comprehensive public data on its activity against a wider panel of histone demethylases and kinases is not available. Researchers are encouraged to perform their own selectivity profiling for targets of interest.
| Target | IC50 (nM) |
| KDM4C | 8 |
Data obtained from commercially available sources.[1]
Experimental Protocols
General Protocol for Cellular Assays with this compound
This is a general guideline; specific parameters should be optimized for your cell line and assay.
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Add this compound to the cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform your downstream analysis (e.g., proliferation assay, western blot for histone marks, gene expression analysis).
Signaling Pathways and Experimental Workflows
Logical Workflow for Investigating Off-Target Effects
The following diagram illustrates a logical workflow to follow when investigating potential off-target effects of this compound in your experiments.
Caption: A flowchart outlining the steps to troubleshoot unexpected experimental outcomes and investigate potential off-target effects of this compound.
KDM4C Signaling Context
KDM4C is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9) and lysine 36 (H3K36). The diagram below shows a simplified representation of its role in transcriptional regulation. Off-target inhibition of other KDM4 family members could have similar downstream effects.
Caption: A simplified diagram illustrating the role of KDM4C in histone demethylation and transcriptional regulation, and the inhibitory action of this compound.
References
Troubleshooting KDM4C-IN-1 IC50 determination variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in IC50 determination for KDM4C-IN-1 and other inhibitors of the histone demethylase KDM4C.
Frequently Asked Questions (FAQs)
Q1: What is KDM4C and what is its primary function?
A1: KDM4C, also known as JMJD2C, is a member of the Jumonji domain 2 (JMJD2) family of histone lysine (B10760008) demethylases.[1] Its primary function is to remove methyl groups from specific lysine residues on histone proteins, particularly di- and trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on histone H3 (H3K36me2/3).[2] This enzymatic activity plays a crucial role in epigenetic regulation of gene expression.
Q2: In which signaling pathways is KDM4C involved?
A2: KDM4C has been shown to be involved in several cancer-related signaling pathways. It can act as a co-activator for the HIF-1α/VEGFA signaling pathway, promoting tumor angiogenesis.[2] Additionally, KDM4C can stimulate the proliferation of cancer cells through the activation of the AKT and c-Myc signaling pathways.[3] It has also been implicated in the MAPK signaling pathway.[4]
Q3: What are the different types of assays used for KDM4C IC50 determination?
A3: Several assay formats are available for determining the IC50 of KDM4C inhibitors. These include chemiluminescent assays, AlphaLISA®/AlphaScreen® assays, and mass spectrometry-based assays.[5][6][7][8] The choice of assay can influence the outcome and variability of IC50 values.
Troubleshooting Guide for IC50 Determination Variability
Issue 1: High Variability in IC50 Values Between Experiments
Possible Cause 1: Inconsistent Reagent Quality or Handling.
-
Recommendation: Ensure all reagents, including the KDM4C enzyme, substrate peptides, and cofactors (Fe(II) and α-ketoglutarate), are of high quality and stored correctly. Avoid repeated freeze-thaw cycles of the enzyme.[6] Prepare fresh working solutions of cofactors for each experiment, as their stability can affect enzyme activity.
Possible Cause 2: Variability in Assay Conditions.
-
Recommendation: Strictly adhere to a standardized protocol for all experiments. This includes incubation times, temperature, and plate reading parameters. Even minor variations can lead to significant differences in results.[9] Use a consistent source and lot of reagents whenever possible.
Possible Cause 3: Pipetting Errors.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques to minimize volume variations, especially when preparing serial dilutions of the inhibitor.[9]
Issue 2: Discrepancy in IC50 Values Compared to Published Data
Possible Cause 1: Different Assay Methodologies.
-
Recommendation: Be aware that different assay technologies (e.g., fluorescence, luminescence, mass spectrometry) can yield different IC50 values due to variations in detection methods and potential for compound interference.[8] When comparing your data, ensure the assay methodology is as similar as possible to the published study.
Possible Cause 2: Differences in KDM4C Enzyme Construct.
-
Recommendation: The use of full-length KDM4C versus a truncated catalytic domain can impact inhibitor binding and IC50 values.[10] Note the specific construct used in your assay and compare it to what is reported in the literature.
Possible Cause 3: Substrate Differences.
-
Recommendation: The length and modification state of the histone peptide substrate can influence enzyme kinetics and inhibitor potency.[11] Using a different substrate than what was used in a reference study can lead to different IC50 values.
Issue 3: No or Low Enzyme Activity
Possible Cause 1: Inactive Enzyme.
-
Recommendation: Verify the activity of your KDM4C enzyme stock. If possible, use a known potent inhibitor as a positive control to confirm assay performance.[5]
Possible Cause 2: Suboptimal Cofactor Concentrations.
-
Recommendation: KDM4C activity is dependent on Fe(II) and α-ketoglutarate.[1] Ensure these cofactors are present at their optimal concentrations as determined by enzyme kinetics experiments.
Possible Cause 3: Presence of Inhibitors in the Assay Buffer.
-
Recommendation: Avoid using strong acids, bases, ionic detergents, or high salt concentrations in the assay buffer, as these can inhibit enzyme activity.[5] Some common buffer components, like EDTA, can chelate iron and inhibit the enzyme.
Data Presentation
Table 1: Reported IC50 Values for Various KDM4C Inhibitors
| Inhibitor | IC50 (µM) | Assay Method | Reference |
| N-Oxalylglycine (NOG) | 24 | Not Specified | [12] |
| Caffeic acid | 13.7 | Not Specified | [13] |
| KDM4D-IN-1 | 0.41 (for KDM4D) | Not Specified | [13] |
| IOX1 | Sub-micromolar | Not Specified | [13] |
| SD70 | 30 | Antibody-based assay | [14] |
| Compound 22 | 0.01 (for KDM4B) | Antibody-based fluorometric assay | [14] |
| Compound 11 | 5 (cellular) | Cell imaging assay | [14] |
| Compound 12 | 0.031 (for KDM4B) | AlphaScreen assay | [14] |
| Compound 21 | 3.5 | AlphaScreen | [8] |
Experimental Protocols
Protocol: In Vitro KDM4C Chemiluminescent IC50 Determination
This protocol is a generalized procedure based on commercially available kits.[5][6]
Materials:
-
Recombinant KDM4C enzyme
-
Histone H3 peptide substrate (e.g., biotinylated H3K9me3)
-
Assay Buffer (e.g., HEPES-based buffer, pH 7.5)
-
α-ketoglutarate
-
Ascorbic acid
-
Fe(NH4)2(SO4)2
-
Primary antibody against the demethylated product
-
Secondary HRP-labeled antibody
-
Chemiluminescent substrate
-
96-well microplate
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the KDM4C enzyme in assay buffer to the desired concentration. Prepare a serial dilution of the test inhibitor.
-
Enzyme Reaction:
-
Add assay buffer, α-ketoglutarate, ascorbic acid, and Fe(NH4)2(SO4)2 to each well.
-
Add the test inhibitor at various concentrations to the appropriate wells.
-
Add the KDM4C enzyme to all wells except the "blank" or "no enzyme" control.
-
Add the histone peptide substrate to all wells to initiate the reaction.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
-
Detection:
-
Wash the plate with a suitable wash buffer (e.g., TBST).
-
Add the diluted primary antibody to each well and incubate.
-
Wash the plate.
-
Add the diluted secondary HRP-labeled antibody and incubate.
-
Wash the plate.
-
Add the chemiluminescent substrate.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background signal (from "blank" wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Key signaling pathways involving KDM4C in cancer.
Caption: Generalized workflow for KDM4C IC50 determination.
References
- 1. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzyme kinetic studies of histone demethylases KDM4C and KDM6A: towards understanding selectivity of inhibitors targeting oncogenic histone demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase inhibitors: developmental insights and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing KDM4C-IN-1 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of KDM4C-IN-1 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of KDM4C (Lysine-specific demethylase 4C), a histone demethylase that plays a crucial role in gene expression regulation.[1][2] KDM4C removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9) and lysine 36 (H3K36), epigenetic marks associated with transcriptional repression. By inhibiting KDM4C, this compound can alter gene expression, leading to the suppression of proliferation in cancer cells. KDM4C has been shown to be an oncoprotein in various cancers, including prostate and breast cancer.[3][4]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
Based on published data, this compound has an in vitro IC50 of 8 nM against the KDM4C enzyme.[2] However, for cell-based assays, a higher concentration is required to achieve a biological effect. The reported IC50 values for growth inhibition are 0.8 µM in HepG2 cells and 1.1 µM in A549 cells.[2] Therefore, a good starting point for a dose-response experiment would be a concentration range spanning from 0.01 µM to 10 µM.
Q3: How should I prepare my this compound stock solution?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) in your experiments.
Q4: Which cell viability assay should I choose for my experiments with this compound?
The choice of cell viability assay depends on your specific experimental needs and cell type. Three commonly used assays are:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells. It is a cost-effective and widely used method.
-
XTT Assay: Similar to the MTT assay, but the formazan (B1609692) product is water-soluble, simplifying the protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that measures ATP levels, an indicator of metabolically active cells. It is well-suited for high-throughput screening.
It is advisable to test more than one type of assay to confirm your results, as different assays measure different aspects of cell health and can be affected by different interferences.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Biochemical IC50 (KDM4C) | 8 nM | - | [2] |
| Growth Inhibition IC50 | 0.8 µM | HepG2 | [2] |
| Growth Inhibition IC50 | 1.1 µM | A549 | [2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the effect of this compound on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: XTT Cell Viability Assay
Objective: To determine the effect of this compound on the viability of suspension or adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. For suspension cells, compounds can be added directly to the cell suspension in the wells.
-
XTT Addition and Incubation:
-
After the treatment period, add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the effect of this compound on cell viability by measuring ATP levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound
-
DMSO
-
CellTiter-Glo® Reagent
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Assay Reagent Addition and Lysis:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization and Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in Cell Viability Assays with this compound
| Issue | Possible Cause | Suggested Solution |
| High background in MTT/XTT assay | - this compound may be colored or interact with the tetrazolium salt. - Microbial contamination. | - Run a control plate with the inhibitor in cell-free medium to check for direct reduction of the dye. - Use a different viability assay (e.g., CellTiter-Glo®). - Check for contamination and use sterile techniques. |
| Inconsistent results between replicates | - Uneven cell seeding. - Pipetting errors. - Incomplete dissolution of this compound. | - Ensure a homogenous single-cell suspension before seeding. - Calibrate pipettes and use consistent pipetting techniques. - Ensure this compound is fully dissolved in DMSO before diluting in medium. |
| No dose-dependent effect observed | - this compound concentration is too low or too high. - Incubation time is too short or too long. - Cell line is resistant to KDM4C inhibition. | - Widen the concentration range in your dose-response experiment. - Perform a time-course experiment (e.g., 24, 48, 72 hours). - Confirm KDM4C expression in your cell line. |
| Precipitation of this compound in culture medium | - Poor solubility of the inhibitor at the tested concentration. | - Decrease the final concentration of this compound. - Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to the cells. |
| Unexpected increase in cell viability at high concentrations | - Off-target effects of this compound. - Interference with the assay chemistry. | - While specific selectivity data for this compound is not widely available, KDM4 family inhibitors can have off-target effects. Consider using a structurally different KDM4C inhibitor as a control. - Perform a cell-free assay control as described above. |
| Low signal in CellTiter-Glo® assay | - Low cell number. - Rapid ATP depletion due to cell stress or death. - ATPase activity in the medium. | - Optimize cell seeding density. - Reduce the incubation time. - The CellTiter-Glo® reagent contains ATPase inhibitors, but ensure the reagent is prepared and used according to the manufacturer's instructions. |
Mandatory Visualizations
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Roles of the Histone Demethylase KDM4C in Renal Development and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
KDM4C-IN-1 not showing expected phenotype
Welcome to the technical support center for KDM4C-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot experiments where the expected phenotype is not observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of KDM4C (Lysine-Specific Demethylase 4C), also known as JMJD2C.[1][2] KDM4C is a histone demethylase that removes methyl groups from lysine (B10760008) residues on histone tails, particularly H3K9me3 and H3K36me3, which are critical epigenetic marks for gene expression regulation.[3][4][5] By inhibiting KDM4C, this compound is expected to lead to an increase in these methylation marks, thereby altering gene expression and affecting cellular processes such as cell growth, proliferation, and differentiation.[4][5]
Q2: What is the expected phenotype after treating cells with this compound?
The primary expected phenotype is the inhibition of cell proliferation and growth, particularly in cancer cell lines where KDM4C is often overexpressed.[1][3][4] For example, this compound has been shown to inhibit the growth of HepG2 and A549 cells.[1] Other potential phenotypes, depending on the cellular context, could include the induction of apoptosis, cell cycle arrest, or changes in cell migration and invasion.[4][6]
Q3: What are the recommended storage conditions for this compound?
Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[8]
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO.[2] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected anti-proliferative or other phenotypic effects with this compound, this guide provides a systematic approach to identify and resolve the issue.
Problem 1: No or Weak Inhibition of Cell Growth
Possible Cause 1: Suboptimal Inhibitor Concentration
The effective concentration of this compound can vary significantly between different cell lines. While the biochemical IC50 is very low (8 nM), the cellular IC50 for growth inhibition is in the micromolar range (e.g., 0.8 µM for HepG2 and 1.1 µM for A549 cells).[1]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell line.
-
Increase Incubation Time: The effect of the inhibitor may be time-dependent. Consider extending the incubation period (e.g., 48, 72, or 96 hours).
Possible Cause 2: Poor Compound Stability or Activity
The inhibitor may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Use a Fresh Stock: Prepare a fresh stock solution of this compound from powder.
-
Verify Storage Conditions: Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[8]
-
Assess Stability in Media: The compound's stability can be affected by components in the cell culture media.[8] Consider performing a stability check in your specific media.
Possible Cause 3: Low Target Expression or Redundancy
The cell line you are using may have low expression levels of KDM4C, or other KDM4 family members (KDM4A, KDM4B) may compensate for its inhibition.
Troubleshooting Steps:
-
Check KDM4C Expression: Use Western blot or qRT-PCR to determine the expression level of KDM4C in your cell line.
-
Consider Pan-KDM4 Inhibitors: If functional redundancy is suspected, using a broader spectrum KDM4 inhibitor might be necessary.[3][9]
Problem 2: No Change in Histone Methylation Marks
Possible Cause 1: Insufficient Target Engagement
The inhibitor may not be reaching its intracellular target at a high enough concentration to effectively inhibit KDM4C activity.
Troubleshooting Steps:
-
Optimize Concentration and Time: Perform a time-course and dose-response experiment, analyzing H3K9me3 or H3K36me3 levels by Western blot or immunofluorescence.
-
Assess Cell Permeability: While this compound is expected to be cell-permeable, issues with cellular uptake can occur.[10]
Possible Cause 2: High Histone Turnover
In rapidly dividing cells, the rate of histone turnover and deposition of new, methylated histones might mask the effect of the inhibitor.
Troubleshooting Steps:
-
Synchronize Cells: Synchronizing the cell population at a specific cell cycle stage may help in observing clearer changes in histone methylation.
-
Use a Positive Control: Include a positive control compound known to modulate histone methylation to ensure the assay is working correctly.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical IC50 | 8 nM | - | [1][2] |
| Cellular IC50 (Growth Inhibition) | 0.8 µM | HepG2 | [1] |
| 1.1 µM | A549 | [1] |
Experimental Protocols
Western Blot for Histone Methylation
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K9me3, H3K36me3, and a loading control (e.g., total Histone H3). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., MTT or AlamarBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or AlamarBlue) to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kdm4c is Recruited to Mitotic Chromosomes and Is Relevant for Chromosomal Stability, Cell Migration and Invasion of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
How to minimize KDM4C-IN-1 toxicity in primary cells
Welcome to the technical support center for KDM4C-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in primary cells and to help troubleshoot and minimize potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the histone lysine (B10760008) demethylase KDM4C, with a reported half-maximal inhibitory concentration (IC50) of 8 nM.[1] KDM4C is an enzyme that removes methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), which are epigenetic marks generally associated with transcriptional repression. By inhibiting KDM4C, this compound can lead to an increase in these methylation marks, thereby altering gene expression. In cancer cells, this has been shown to inhibit cell growth and proliferation.[1]
Q2: What are the potential causes of this compound toxicity in primary cells?
Toxicity in primary cells can stem from several factors:
-
On-target effects: KDM4C plays a role in normal cell physiology, including cell growth, proliferation, and cell cycle regulation.[1] Inhibition of KDM4C in healthy primary cells can disrupt these essential processes, leading to cytotoxicity.
-
Off-target effects: Like many small molecule inhibitors, this compound may bind to other cellular targets besides KDM4C, especially at higher concentrations, leading to unintended toxic side effects.[2][3]
-
Potentiation of other stressors: Inhibition of KDM4C has been shown to increase apoptosis in cells under oxidative stress.[4][5] Therefore, the inherent stress of primary cell culture could be exacerbated by this compound treatment.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations.[2]
Q3: How can I minimize this compound toxicity in my primary cell experiments?
Minimizing toxicity is crucial for obtaining reliable experimental results. Here are several strategies:
-
Optimize inhibitor concentration: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.
-
Limit exposure time: Reduce the incubation time of the inhibitor with the cells to the minimum necessary to observe the intended effect.
-
Use healthy, low-passage primary cells: Primary cells are sensitive to their culture environment. Using healthy, low-passage cells can improve their resilience to treatment.
-
Control for solvent toxicity: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve the inhibitor) to distinguish between inhibitor-specific effects and solvent-induced toxicity. Keep the final solvent concentration as low as possible (ideally <0.1%).[2]
-
Consider the cellular context: The sensitivity to KDM4C inhibition can vary between different primary cell types. It is important to empirically determine the optimal conditions for each cell type.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal non-toxic concentration. Start with a range of concentrations below and above the reported IC50 values for cancer cell lines (e.g., 0.1 µM to 10 µM). |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to determine the minimum incubation time required to achieve the desired effect. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific primary cells (typically <0.1%). Run a solvent-only control.[2] | |
| Cells are under stress. | Ensure optimal cell culture conditions. Consider adding antioxidants to the medium if oxidative stress is a concern.[4][5] | |
| Inconsistent results or lack of this compound effect. | Inhibitor is not active. | Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution. |
| Sub-optimal inhibitor concentration. | Re-evaluate the dose-response curve for your specific primary cell type. | |
| Cell type is not sensitive to KDM4C inhibition. | Confirm KDM4C expression in your primary cells. Some cell types may not rely on KDM4C for their essential functions. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of various KDM inhibitors on different cell lines. Note that direct toxicity data for this compound in primary cells is limited in the public domain.
| Inhibitor | Cell Line | Cell Type | Assay | Endpoint | Value | Reference |
| This compound | HepG2 | Human Liver Cancer | Alamar blue | IC50 (Growth Inhibition) | 0.8 µM | [1] |
| This compound | A549 | Human Lung Cancer | Alamar blue | IC50 (Growth Inhibition) | 1.1 µM | [1] |
| JIB-04 (pan-KDM inhibitor) | HEK293 | Human Embryonic Kidney | Flow Cytometry | Apoptosis (with H₂O₂) | Increased | [4][5] |
| Compound 24b (KDM4 inhibitor) | LnCap | Human Prostate Cancer | Not specified | GI50 (Growth Inhibition) | 8 µM | [6] |
| Compound 24b (KDM4 inhibitor) | DU145 | Human Prostate Cancer | Not specified | GI50 (Growth Inhibition) | 8 µM | [6] |
| Compound 24b (KDM4 inhibitor) | Human Prostate Epithelial Cells | Normal Human Prostate | Not specified | GI50 (Growth Inhibition) | 26 µM | [6] |
| (S,S)-6 (KDM2A/7A inhibitor) | HDFa | Human Dermal Fibroblasts | Not specified | EC50 (Viability) | 10 µM | [7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound in Primary Cells using a Cell Viability Assay (e.g., MTT or PrestoBlue)
This protocol outlines a general procedure to assess the dose-dependent toxicity of this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell type.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all values.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizations
Signaling Pathway Diagram: Role of KDM4C in Cell Proliferation
Caption: KDM4C promotes cell proliferation by demethylating repressive histone marks.
Experimental Workflow: Assessing this compound Cytotoxicity
Caption: Workflow for determining this compound cytotoxicity in primary cells.
Logical Diagram: Troubleshooting High Cell Death
Caption: Troubleshooting guide for high cell death with this compound.
References
- 1. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Essential Roles of the Histone Demethylase KDM4C in Renal Development and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7 - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with KDM4C-IN-1 treatment
Welcome to the technical support center for KDM4C-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C, with an in vitro IC50 of 8 nM.[1][2][3] KDM4C (also known as JMJD2C or GASC1) is a member of the JmjC domain-containing family of histone demethylases that specifically removes methyl groups from lysine 9 and lysine 36 of histone H3 (H3K9me3 and H3K36me3). By inhibiting KDM4C, this compound leads to an increase in the global levels of these repressive histone marks, subsequently altering gene expression.
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to inhibit the growth of various cancer cell lines. For example, it inhibits the proliferation of HepG2 and A549 cells with IC50 values of 0.8 µM and 1.1 µM, respectively.[2]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound powder should be kept at -20°C. A stock solution in an appropriate solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a potent KDM4C inhibitor, like many small molecule inhibitors that target the highly conserved 2-oxoglutarate (2-OG) binding site of JmjC demethylases, the potential for off-target effects on other KDM family members or 2-OG-dependent oxygenases should be considered.[4][5][6] It is advisable to perform counter-screening against other KDM isoforms to confirm selectivity in your experimental system.
Troubleshooting Guide
This guide addresses potential issues that may lead to inconsistent results when using this compound.
Issue 1: Variable or weaker than expected inhibition of cell proliferation.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. Cellular IC50 values can vary significantly between cell lines.
-
-
Possible Cause 2: Cell density and proliferation rate.
-
Troubleshooting Step: Ensure consistent cell seeding density across experiments. Cells that are too sparse or too confluent can exhibit altered responses to inhibitors. The growth phase of the cells at the time of treatment can also impact results.
-
-
Possible Cause 3: Instability of the compound in culture medium.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. If long-term incubations are necessary, consider replenishing the medium with fresh inhibitor at appropriate intervals.
-
Issue 2: Inconsistent changes in global H3K9me3 or H3K36me3 levels.
-
Possible Cause 1: Insufficient treatment duration.
-
Troubleshooting Step: Histone methylation levels may change slowly. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing maximal changes in histone marks in your cell line.
-
-
Possible Cause 2: Issues with antibody quality in Western blot.
-
Troubleshooting Step: Validate the specificity of your primary antibodies for H3K9me3 and H3K36me3. Use positive and negative controls (e.g., cells treated with a known activator or inhibitor of other histone modifying enzymes) to ensure antibody performance.
-
-
Possible Cause 3: Crosstalk with other histone modifications.
-
Troubleshooting Step: Be aware that the inhibition of one histone modification can sometimes lead to compensatory changes in others.[7] Consider assessing other histone marks to gain a more comprehensive understanding of the epigenetic response.
-
Issue 3: Discrepancies between biochemical and cellular assay results.
-
Possible Cause 1: Poor cell permeability of the inhibitor.
-
Troubleshooting Step: While this compound is cell-permeable, its effective intracellular concentration might be lower than the concentration in the medium. Consider using techniques to assess cellular uptake if this is a concern.
-
-
Possible Cause 2: Presence of efflux pumps.
-
Troubleshooting Step: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of small molecules. This can be assessed using specific inhibitors of these pumps.
-
-
Possible Cause 3: High intracellular concentrations of the natural substrate 2-oxoglutarate.
-
Troubleshooting Step: As this compound is a competitive inhibitor with respect to 2-OG, high intracellular levels of 2-OG can reduce its efficacy.[8] Cellular metabolic state can influence 2-OG levels.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 |
| KDM4C | Biochemical Assay | 8 nM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 |
| HepG2 | Cell Proliferation Assay | 0.8 µM |
| A549 | Cell Proliferation Assay | 1.1 µM |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot for Histone Methylation
-
Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Load equal amounts of histone extracts (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour in a cold room.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:5000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Mandatory Visualization
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.cn:443 [molnova.cn:443]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
KDM4C-IN-1 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the degradation and storage of KDM4C-IN-1. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 3 mg/mL (10.02 mM).[1][2] It is critical to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly impact the solubility and stability of the compound.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your stock or working solution can be an indicator of chemical degradation or oxidation. This may be caused by exposure to light, air, or impurities in the solvent. It is advisable to perform a quality control check, such as an activity assay, before using a discolored solution.
Q4: I observe precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, warm the solution to room temperature and vortex gently to ensure it is fully redissolved before use. To prevent this, consider storing the stock solution at a slightly lower concentration.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues related to the degradation of this compound.
Issue 1: Loss of Inhibitory Activity in Assays
Possible Cause: Degradation of this compound in the stock solution or working solution.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from the powdered compound, ensuring the use of anhydrous DMSO.
-
Perform a Quality Control Check: Compare the activity of the new stock solution with the old one in a reliable bioassay.
-
Assess Stability in Assay Media: Incubate this compound in your assay buffer at the experimental temperature (e.g., 37°C) for the duration of your experiment. Measure its activity at different time points to determine its stability under your specific assay conditions.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Inconsistent handling and storage of this compound.
Troubleshooting Steps:
-
Standardize Aliquoting: Ensure that stock solutions are aliquoted into single-use vials to avoid multiple freeze-thaw cycles.
-
Protect from Light: Store this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light-induced degradation.
-
Control Solvent Quality: Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 3 mg/mL (10.02 mM) |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS
Objective: To determine the stability of this compound in a specific solvent over time and under different storage conditions.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
HPLC-grade methanol (B129727) and water
-
Formic acid
-
HPLC-MS system with a C18 column
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Divide the stock solution into three sets of aliquots.
-
Store one set at -80°C, one at -20°C, and one at 4°C.
-
-
Time Points:
-
Analyze an aliquot from each storage condition at time 0 (immediately after preparation) and then at 1, 2, 4, and 8 weeks.
-
-
HPLC-MS Analysis:
-
For each time point, dilute the sample to an appropriate concentration (e.g., 1 µg/mL) with a 50:50 mixture of methanol and water with 0.1% formic acid.
-
Inject the sample into the HPLC-MS system.
-
Use a gradient elution method with mobile phases of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Monitor the peak area of the parent this compound molecule and look for the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to time 0.
-
A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.
-
Visualizations
References
Cell passage number and KDM4C-IN-1 responsiveness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of KDM4C-IN-1, with a special focus on the impact of cell passage number on its responsiveness.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High Variability in this compound Potency (IC50) Between Experiments
-
Question: We are observing significant differences in the IC50 value of this compound in the same cell line across different experimental dates. What could be the cause?
-
Answer: High variability in IC50 values is a common issue and can often be attributed to the passage number of the cell line being used.[1][2][3] Cells at high passage numbers can undergo genetic and phenotypic changes, leading to altered drug sensitivity.[4] One study on SKOV-3 ovarian cancer cells showed that the IC50 value for a particular drug was halved by the 36th passage compared to the 6th passage.[3]
Recommendations:
-
Standardize Passage Number: Establish a consistent and narrow range of passage numbers for all experiments. It is advisable to use low-passage cells (ideally below 20-25 passages for many cancer cell lines) to ensure experimental reproducibility.[5]
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) analysis to ensure they have not been misidentified or cross-contaminated.[6][7]
-
Thaw Fresh Vials: For critical experiments, thaw a fresh, low-passage vial of cells from a well-characterized master cell bank.[3]
-
Monitor Cell Health: Consistently monitor cell morphology and growth rates, as changes can indicate issues with the cell culture.[5]
-
Issue 2: this compound Shows Lower Than Expected Potency
-
Question: The observed potency of this compound in our cell-based assays is significantly lower than the reported values (e.g., IC50 of 0.8 µM in HepG2 and 1.1 µM in A549 cells).[8][9] What are the potential reasons?
-
Answer: Several factors could contribute to a lower-than-expected potency of this compound.
Possible Causes and Solutions:
-
High Cell Passage Number: As mentioned, high passage numbers can lead to resistance. Cells may have altered expression levels of KDM4C or downstream effectors.[10][11]
-
Compound Stability: Ensure proper storage and handling of this compound. Stock solutions should be stored at -80°C for long-term (up to 6 months) and -20°C for short-term (up to 1 month) use.[8] Avoid repeated freeze-thaw cycles.
-
Assay Conditions: The density of cells plated for the assay can influence the apparent IC50. Optimize cell seeding density to ensure they are in a logarithmic growth phase during the experiment.
-
Presence of Serum: Components in the serum of the cell culture media can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if compatible with cell health.
-
Issue 3: Inconsistent Results in Downstream Assays After this compound Treatment
-
Question: We are seeing inconsistent effects on the expression of KDM4C target genes (like c-Myc) after treating cells with this compound. Why might this be happening?
-
Answer: Inconsistent downstream effects can be linked to both the cells' state and the experimental setup.
Troubleshooting Steps:
-
Cell Passage and Heterogeneity: A high-passage cell population may be heterogeneous, with subpopulations that respond differently to the inhibitor.[3] Using low-passage, authenticated cells is critical.
-
Treatment Duration and Timing: The timing of treatment and the duration of exposure to this compound are crucial. Ensure that the treatment window is optimized to observe the desired downstream effects on gene expression or signaling pathways.
-
KDM4C Expression Levels: The basal expression level of KDM4C can vary with cell passage number and culture conditions, which would affect the cellular response to its inhibition.[10][12] Consider verifying KDM4C expression levels in your cell batches.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general recommendation for the maximum passage number to use for experiments with this compound?
A1: While there is no universal maximum passage number for all cell lines, a general guideline is to maintain cells for a limited number of passages, typically not exceeding 20-30 passages for continuous cell lines, to ensure experimental consistency.[5] For sensitive assays like drug response studies, it is highly recommended to use cells below passage 20. It is crucial to establish a specific "passage number window" for your particular cell line and assay through careful characterization.
Q2: How does cell passage number specifically affect KDM4C and its signaling pathways?
A2: High passage numbers can lead to alterations in the epigenetic landscape and gene expression profiles of cells.[5][13] This can result in:
-
Changes in KDM4C Expression: The expression of KDM4C itself might be altered in high-passage cells, leading to a change in the target available for this compound.[10][12]
-
Alterations in Downstream Signaling: KDM4C is known to regulate pathways such as AKT/c-Myc and HIF1α/VEGFA.[1][8][14] The components of these pathways can also be affected by prolonged culturing, thus altering the cellular response to KDM4C inhibition.
Q3: Can this compound affect cell viability?
A3: Yes, this compound has been shown to inhibit the growth of cancer cell lines like HepG2 and A549.[8][9] The biological consequences of KDM4 inhibition can include cell cycle arrest and cell death.[15]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO.[8] For storage, keep the powder at -20°C for up to 3 years. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
III. Data Presentation
The following table illustrates the potential impact of cell passage number on the IC50 of an anti-cancer drug. While specific data for this compound is not available, this table, based on general observations, demonstrates the trend of altered drug sensitivity with increasing passage number.[3]
| Cell Line | Passage Number | Drug | IC50 (µM) | Fold Change |
| SKOV-3 | 6 | Cisplatin | 10.2 | - |
| SKOV-3 | 20 | Cisplatin | 8.5 | 0.83 |
| SKOV-3 | 36 | Cisplatin | 5.1 | 0.50 |
| HepG2 | 10 | Doxorubicin | 0.5 | - |
| HepG2 | 30 | Doxorubicin | 0.9 | 1.8 |
This table is a representative example based on the principle that drug IC50 values can change with increasing cell passage number. The direction and magnitude of change are cell line and drug-dependent.
IV. Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.[6][16]
-
Cell Seeding:
-
Use low-passage, healthy cells in their logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.01 to 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: KDM4C signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound responsiveness.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. DNA methylation screening identifies driver epigenetic events of cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. targetmol.cn [targetmol.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Epigenetics on Bioprocessing | AIChE [aiche.org]
- 14. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
KDM4C-IN-1: A Comparative Analysis Against Other KDM4 Family Inhibitors
In the landscape of epigenetic drug discovery, histone lysine (B10760008) demethylases (KDMs) have emerged as critical targets for therapeutic intervention, particularly in oncology. The KDM4 family, consisting of KDM4A-D, plays a pivotal role in regulating chromatin structure and gene expression, and its dysregulation is implicated in various cancers. This guide provides a detailed comparison of KDM4C-IN-1 with other notable inhibitors of the KDM4 family, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Biochemical Potency and Selectivity
A critical aspect of inhibitor performance is its potency against the intended target and its selectivity over other related proteins. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected KDM4 inhibitors against various KDM family members. It is important to note that these values are compiled from various sources and may have been determined using different assay formats, which can influence direct comparability.
| Inhibitor | KDM4A (nM) | KDM4B (nM) | KDM4C (nM) | KDM4D (nM) | KDM5A (nM) | KDM5B (nM) | KDM6B (nM) | Other KDMs | Assay Type |
| This compound | - | - | 8 | - | - | - | - | KDM7A (>120 µM), KDM7B (>100 µM), KDM2A (6.8 µM), KDM5A (55 µM), KDM6A (>100 µM) | - |
| QC6352 | 104 | 56 | 35 | 104 | - | 750 | - | KDM2B (>4000 nM), KDM3A (>4000 nM) | LANCE TR-FRET |
| JIB-04 | 445 | 435 | 1100 | 290 | 230 | - | 855 | KDM2E (340 nM) | ELISA |
| NCDM-32B | 3000 | - | 1000 | - | - | - | - | - | Enzymatic Assay |
| IOX1 | - | - | 600 | - | - | - | 1400 | KDM2A (1800 nM), KDM3A (100 nM), KDM4E (2300 nM) | - |
Cellular Activity
The efficacy of an inhibitor in a cellular context is a crucial indicator of its potential as a therapeutic agent. This compound has demonstrated anti-proliferative activity in cancer cell lines. For instance, it inhibits the growth of HepG2 and A549 cells with IC50 values of 0.8 µM and 1.1 µM, respectively. Similarly, QC6352 has shown potent anti-proliferative effects in the KYSE-150 esophageal cancer cell line with an EC50 of 3.5 nM and has been effective in breast cancer patient-derived xenograft (PDX) models. JIB-04 has also demonstrated anti-cancer activity in various cancer cell lines and in vivo models.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the process of inhibitor evaluation, the following diagrams are provided.
Caption: KDM4C signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the evaluation of KDM inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used in the characterization of KDM4 inhibitors.
Biochemical IC50 Determination (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of KDM4C by detecting the demethylation of a specific histone peptide substrate.
-
Reagents and Materials: Recombinant KDM4C enzyme, biotinylated H3K9me3 peptide substrate, AlphaLISA acceptor beads conjugated to an anti-H3K9me2 antibody, streptavidin-coated donor beads, assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20), cofactors (Fe(II), 2-oxoglutarate, ascorbate), and the test inhibitor (this compound or other compounds).
-
Procedure:
-
A solution of the KDM4C enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the biotinylated H3K9me3 peptide substrate and cofactors.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped by the addition of a detection mixture containing the AlphaLISA acceptor beads and streptavidin-coated donor beads.
-
After an incubation period to allow for bead association, the plate is read on a suitable plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the enzyme activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line to a suitable confluency.
-
Treat the cells with the inhibitor at various concentrations or a vehicle control for a specific duration (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Quantify the amount of soluble KDM4C in the supernatant using Western blotting or other protein detection methods.
-
-
Data Analysis: Plot the amount of soluble KDM4C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
This compound is a potent inhibitor of KDM4C with demonstrated cellular activity. When compared to other KDM4 family inhibitors, its specific activity against KDM4C is noteworthy. Pan-inhibitors like QC6352 and JIB-04 offer broader activity across the KDM4 subfamily, which may be advantageous in certain therapeutic contexts. The choice of an inhibitor for research or therapeutic development will depend on the specific biological question and the desired selectivity profile. The provided data and protocols serve as a valuable resource for making informed decisions in the pursuit of novel epigenetic therapies.
A Comparative Guide to KDM4C-IN-1 and GSK-J4: Efficacy and Selectivity in Histone Demethylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used histone demethylase inhibitors: KDM4C-IN-1 and GSK-J4. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate inhibitor for their experimental needs. This comparison focuses on their efficacy, selectivity, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound is a highly potent and selective inhibitor of the histone demethylase KDM4C. In contrast, GSK-J4 is a dual inhibitor of the KDM6 subfamily members, JMJD3 (KDM6B) and UTX (KDM6A), but exhibits significant off-target activity against other KDM subfamilies, including KDM4C. The choice between these two inhibitors should be guided by the specific research question, with this compound being the preferred tool for targeted studies of KDM4C, while GSK-J4 may be considered for broader inhibition of H3K27 demethylases, with the caveat of its polypharmacology.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and GSK-J4, highlighting their differences in potency and selectivity.
| Feature | This compound | GSK-J4 |
| Primary Target(s) | KDM4C[1][2][3] | JMJD3/KDM6B, UTX/KDM6A |
| IC50 vs. Primary Target(s) | 8 nM (KDM4C)[1][2][3] | 8.6 µM (JMJD3/KDM6B), 6.6 µM (UTX/KDM6A) |
| Selectivity Profile | Highly selective for KDM4C. | Pan-Jumonji inhibitor with activity against KDM4 and KDM5 subfamilies. |
| IC50 vs. KDM4C (Off-target) | N/A | 1.1 µM (in a cell-free assay) |
| Cellular Potency | Inhibits growth of HepG2 and A549 cells with IC50s of 0.8 µM and 1.1 µM, respectively.[1][3] | Varies depending on the cell line and context. |
| Mechanism of Action | Inhibition of H3K9me3/me2 and H3K36me3/me2 demethylation by KDM4C. | Inhibition of H3K27me3/me2 demethylation by JMJD3/UTX. |
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common non-radioactive assays used to characterize histone demethylase inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol for KDM4C Inhibition
This protocol outlines a typical AlphaScreen assay to determine the IC50 of an inhibitor against KDM4C.
Materials:
-
Recombinant KDM4C enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Anti-methylated histone antibody-conjugated Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)
-
2-oxoglutarate (α-KG)
-
Test inhibitor (e.g., this compound)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in Assay Buffer.
-
Enzyme and Substrate Preparation: Dilute the KDM4C enzyme and the biotinylated H3K9me3 peptide substrate to their final working concentrations in Assay Buffer.
-
Reaction Initiation: In a 384-well plate, add the following in order:
-
Test inhibitor or DMSO (vehicle control).
-
KDM4C enzyme.
-
A mixture of the biotinylated H3K9me3 peptide and α-KG to initiate the demethylation reaction.
-
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of AlphaScreen Streptavidin Donor Beads and Anti-H3K9me2 (or me1) Acceptor Beads.
-
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-antibody-substrate binding.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
HTRF (Homogeneous Time-Resolved Fluorescence) Protocol for JMJD3/KDM6B Inhibition
This protocol describes a typical HTRF assay for measuring the inhibitory activity of a compound like GSK-J4 against JMJD3.
Materials:
-
Recombinant JMJD3/KDM6B enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K27me3)
-
Europium cryptate-labeled anti-methylated histone antibody (e.g., anti-H3K27me2)
-
Streptavidin-XL665 (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.3, 50 mM KCl, 0.1 mg/mL BSA, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)
-
2-oxoglutarate (α-KG)
-
Test inhibitor (e.g., GSK-J4)
-
384-well low-volume black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then in Assay Buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of the JMJD3 enzyme and the biotinylated H3K27me3 peptide substrate in Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the following components:
-
Test inhibitor or DMSO.
-
JMJD3 enzyme.
-
-
Reaction Initiation: Add a mixture of the biotinylated H3K27me3 peptide and α-KG to start the reaction.
-
Enzymatic Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 120 minutes).
-
Detection Reagent Addition: Add a pre-mixed solution of the Europium cryptate-labeled anti-H3K27me2 antibody and Streptavidin-XL665 to each well.
-
Incubation for Detection: Incubate the plate at room temperature for 60 minutes to allow for the formation of the FRET complex.
-
Fluorescence Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (cryptate).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of the inhibitor.
Signaling Pathways and Experimental Workflows
Understanding the downstream consequences of inhibiting KDM4C and KDM6A/B is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these enzymes and a typical workflow for inhibitor comparison.
Caption: KDM4C signaling pathway and its role in cancer.
Caption: Experimental workflow for comparing inhibitor efficacy.
References
JIB-04 vs. KDM4C-IN-1: A Comparative Guide for Histone Demethylase Inhibitors
For researchers in oncology, epigenetics, and drug discovery, the selection of a specific and potent chemical probe is paramount to elucidating the biological functions of histone demethylases and validating them as therapeutic targets. This guide provides a detailed comparison of two inhibitors targeting the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylase (KDM) family: the pan-selective inhibitor JIB-04 and the potent KDM4C inhibitor, KDM4C-IN-1.
Overview
JIB-04 is a widely characterized pan-selective inhibitor of the JmjC family of histone demethylases.[1][2][3] It is known to be cell-permeable and has demonstrated anti-cancer properties both in vitro and in vivo.[1] Its mechanism of action is distinct from many other JmjC inhibitors as it is not competitive with the cofactor α-ketoglutarate, but is thought to disrupt the binding of oxygen in the enzyme's active site.[4]
This compound is a highly potent inhibitor of KDM4C (also known as JMJD2C), a member of the KDM4 subfamily of histone demethylases that primarily targets H3K9me3 and H3K36me3 for demethylation.[5][6] KDM4C itself is implicated in various cancers, where it acts as a transcriptional co-activator for critical oncogenic signaling pathways.[7][8][9]
Biochemical Activity and Selectivity
The primary distinction between JIB-04 and this compound lies in their selectivity profiles. JIB-04 exhibits broad activity across multiple KDM subfamilies, whereas this compound is characterized by its high potency against KDM4C.
| Parameter | JIB-04 | This compound |
| Primary Target(s) | Pan-Jumonji KDM inhibitor | KDM4C |
| Mechanism of Action | Non-competitive with α-ketoglutarate; disrupts O2 binding[4] | Data not available |
| IC50 vs. KDM4C | ~1100 nM[2][3] | 8 nM[5][6] |
| IC50 vs. KDM4A | ~445 nM[2][3] | Data not available |
| IC50 vs. KDM4B | ~435 nM[2][3] | Data not available |
| IC50 vs. KDM4D | ~290 nM[2][3] | Data not available |
| IC50 vs. KDM5A (JARID1A) | ~230 nM[2][3] | Data not available |
| IC50 vs. KDM6B (JMJD3) | ~855 nM[2][3] | Data not available |
Note: IC50 values can vary depending on assay conditions.
Cellular Activity and Effects
Both inhibitors have been shown to suppress the proliferation of cancer cell lines. The broader activity of JIB-04 leads to a more global increase in histone methylation marks.
| Parameter | JIB-04 | This compound |
| Effect on Histone Marks | Increases global H3K4me3, H3K9me3, H3K27me3, and H3K36me2/3[1] | Data not available |
| Anti-proliferative IC50 | As low as 10 nM in some lung and prostate cancer lines[2][3] | 0.8 µM (HepG2), 1.1 µM (A549)[5][6] |
| Cellular Effects | Induces cancer-specific cell death and apoptosis[1][3] | Inhibits growth of HepG2 and A549 cells[5][6] |
KDM4C Signaling Pathways
KDM4C plays a crucial role in transcriptional regulation by removing repressive H3K9me3 marks at the promoters of target genes. Its activity is linked to several cancer-associated signaling pathways, including the c-Myc, AKT, and Wnt/β-catenin pathways. By demethylating H3K9me3 at the promoters of genes like c-Myc, KDM4C promotes their transcription, leading to increased cell proliferation and tumorigenesis.[7][10][11]
Caption: KDM4C promotes oncogenesis by demethylating H3K9me3, activating key signaling pathways.
Experimental Protocols
In Vitro Histone Demethylase (HDM) Activity Assay
This protocol is a generalized method to measure the activity of KDM enzymes and assess inhibitor potency using a formaldehyde (B43269) dehydrogenase-coupled assay.
Materials:
-
Recombinant KDM enzyme (e.g., KDM4C)
-
Biotinylated histone peptide substrate (e.g., H3K9me3)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid
-
Inhibitor (JIB-04 or this compound) dissolved in DMSO
-
Formaldehyde Dehydrogenase (FDH)
-
NAD+
-
384-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 20 µL of a solution containing the KDM enzyme and the peptide substrate in Assay Buffer.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding 10 µL of a solution containing FDH and NAD+ in Assay Buffer.
-
Immediately begin kinetic readings of absorbance at 340 nm every minute for 30-60 minutes. The rate of increase in absorbance corresponds to the production of NADH, which is stoichiometric to the formaldehyde released during demethylation.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Western Blot for Global Histone Methylation
This protocol allows for the detection of changes in global histone methylation levels in cells treated with KDM inhibitors.
Materials:
-
Cell culture reagents
-
JIB-04 or this compound
-
Histone extraction buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor or DMSO for 24-48 hours.
-
Harvest the cells and perform histone extraction using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
Separate 5-10 µg of histone extracts on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer system is recommended for small histone proteins, and adding 0.01% SDS to the transfer buffer can improve efficiency.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Quantify band intensities and normalize the signal of the modification-specific antibody to the total histone H3 signal.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing and comparing KDM inhibitors.
Caption: A standard workflow for the comparative evaluation of KDM inhibitors.
Summary and Recommendations
The choice between JIB-04 and this compound depends entirely on the research question.
Choose JIB-04 if:
-
The goal is to study the broad effects of inhibiting multiple JmjC histone demethylases.
-
The experimental system involves pathways regulated by various KDM families (e.g., KDM4, KDM5, and KDM6).
-
A well-characterized, pan-selective inhibitor is needed as a tool compound to probe the general role of JmjC demethylases in a biological process.
Choose this compound if:
-
The research is specifically focused on the biological role of KDM4C.
-
High potency and (presumed) selectivity for KDM4C are required to minimize off-target effects from inhibiting other KDMs.
-
The aim is to validate KDM4C as a specific therapeutic target in a disease model, such as certain types of breast or prostate cancer where KDM4C is amplified.[11]
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KDM4C lysine demethylase 4C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
KDM4C-IN-1: A Sharpshooter in a Field of Shotguns - A Comparative Guide to KDM4C Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the choice between a specific inhibitor and a pan-inhibitor is a critical juncture. This guide provides an objective comparison of KDM4C-IN-1, a potent and selective inhibitor of Lysine-Specific Demethylase 4C (KDM4C), with pan-KDM inhibitors, supported by experimental data and detailed protocols.
KDM4C is a histone demethylase implicated in various cancers, making it an attractive therapeutic target. While pan-KDM inhibitors offer broad activity against multiple KDM subfamilies, their lack of specificity can lead to off-target effects. This compound, in contrast, is designed for high potency and selectivity towards KDM4C, offering a more targeted approach to studying its biological functions and therapeutic potential.
Performance Comparison: this compound vs. Pan-KDM Inhibitors
The following table summarizes the inhibitory activity (IC50) of this compound against its intended target, KDM4C, and compares it with the broader activity profile of well-characterized pan-KDM inhibitors, JIB-04 and IOX1.
| Inhibitor | Target | IC50 (nM) | Class |
| This compound | KDM4C | 8 [1] | Specific |
| JIB-04 | JARID1A (KDM5A) | 230[2] | Pan-KDM |
| JMJD2E (KDM4E) | 340[2] | ||
| JMJD3 (KDM6B) | 855[2] | ||
| JMJD2A (KDM4A) | 445[2] | ||
| JMJD2B (KDM4B) | 435[2] | ||
| JMJD2C (KDM4C) | 1100 [2] | ||
| JMJD2D (KDM4D) | 290[2] | ||
| IOX1 | KDM3A | 100[3] | Pan-KDM |
| KDM4A | 100[3] | ||
| KDM4C | 600 [3] | ||
| KDM4D | - | ||
| KDM6B | 1400[3] |
As the data illustrates, this compound demonstrates significantly higher potency for KDM4C compared to the pan-KDM inhibitors JIB-04 and IOX1. While a comprehensive selectivity panel for this compound across all KDM subfamilies is not publicly available, its nanomolar potency for KDM4C strongly suggests a high degree of specificity. In contrast, pan-KDM inhibitors exhibit micromolar to high nanomolar activity across a wide range of KDM subfamilies.
KDM4C Signaling Pathways
KDM4C plays a crucial role in several oncogenic signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of KDM4C inhibitors.
Caption: KDM4C signaling pathways promoting cell proliferation and angiogenesis.
KDM4C promotes tumorigenesis by demethylating the repressive H3K9me3 mark on the promoters of oncogenes such as c-Myc, leading to their transcriptional activation.[4] It also activates the AKT signaling pathway, further stimulating cell proliferation.[4] Additionally, KDM4C can activate the HIF1α/VEGFA signaling axis, with STAT3 acting as a costimulatory factor, to promote angiogenesis.[3]
Experimental Workflow: Inhibitor Specificity Profiling
The following diagram outlines a typical workflow for assessing the specificity of a KDM inhibitor.
Caption: Workflow for determining KDM inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are protocols for key assays used in the characterization of this compound and other KDM inhibitors.
Biochemical Inhibition Assays
1. LANCE® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This homogeneous assay is commonly used for primary screening and IC50 determination of KDM inhibitors.
-
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by KDM4C. A europium (Eu)-labeled antibody specific to the demethylated product and streptavidin-conjugated ULight™ dye are used for detection. When the demethylated product is present, the Eu-donor and ULight-acceptor are brought into proximity, resulting in a FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing KDM4C enzyme, biotinylated H3K9me3 peptide substrate, and the test inhibitor (e.g., this compound) in assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM ascorbic acid, 50 µM (NH4)2Fe(SO4)2).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection mixture containing the Eu-labeled anti-H3K9me2 antibody and ULight™-streptavidin.
-
Incubate for 60 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm/615 nm) to determine the extent of demethylation and inhibitor potency.
-
2. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is another robust method for profiling inhibitor selectivity against a panel of KDMs.
-
Principle: The assay detects the interaction between a biotinylated histone peptide substrate and an antibody specific to the demethylated product. Streptavidin-coated donor beads and protein A-conjugated acceptor beads are used. When the antibody binds to the demethylated peptide, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal.
-
Protocol:
-
Perform the enzymatic reaction as described for the LANCE TR-FRET assay.
-
Stop the reaction with a suitable reagent (e.g., EDTA).
-
Add the AlphaScreen detection reagents: streptavidin-donor beads and protein A-acceptor beads pre-incubated with the anti-demethylated histone antibody.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the signal on an AlphaScreen-compatible plate reader.
-
Cellular Target Engagement Assay
Immunofluorescence-based Histone Methylation Assay
This cellular assay confirms that the inhibitor can penetrate the cell membrane and engage with its target in a physiological context.
-
Principle: Cells are treated with the inhibitor, and the global levels of a specific histone methylation mark (e.g., H3K9me3) are quantified using immunofluorescence microscopy.
-
Protocol:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in a multi-well plate suitable for imaging.
-
Treat the cells with a dilution series of the inhibitor for a specified duration (e.g., 24-48 hours).
-
Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a suitable blocking buffer.
-
Incubate with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of the histone methylation mark within the nucleus to determine the effect of the inhibitor.
-
By employing these rigorous experimental approaches, researchers can confidently assess the specificity and cellular efficacy of this compound and other KDM inhibitors, paving the way for more targeted and effective therapeutic strategies in oncology and beyond.
References
Validating K-Demethylase 4C Inhibition: A Comparative Analysis of KDM4C-IN-1 and siRNA Knockdown
A comprehensive guide for researchers on the validation of a potent KDM4C inhibitor through genetic knockdown, including comparative data, detailed experimental protocols, and pathway visualizations.
The histone lysine (B10760008) demethylase 4C (KDM4C) has emerged as a significant target in cancer research due to its role in epigenetic regulation and its frequent overexpression in various tumors.[1][2] Small molecule inhibitors, such as KDM4C-IN-1, offer a promising therapeutic avenue. However, rigorous validation of the on-target effects of such inhibitors is crucial. One of the most definitive methods for this validation is to compare the phenotypic and molecular effects of the chemical inhibitor with those of genetic knockdown of the target protein using small interfering RNA (siRNA). This guide provides a comparative overview of validating this compound results with KDM4C siRNA knockdown, complete with experimental data, detailed protocols, and visual diagrams of the underlying pathways and workflows.
Comparative Efficacy: this compound vs. KDM4C siRNA
This compound is a potent inhibitor of KDM4C with a reported IC50 of 8 nM.[3][4] Its application in cancer cell lines has been shown to inhibit cell growth. For instance, in HepG2 and A549 cells, this compound demonstrated IC50 values of 0.8 µM and 1.1 µM for growth inhibition, respectively.[3][5]
Similarly, the knockdown of KDM4C using siRNA has been shown to impact cell proliferation and gene expression. In cultured B cells, transient knockdown of KDM4C resulted in a 60% decrease at the transcript level and a ~50% reduction at the protein level.[6] This led to a significant decrease in the expression of 12 out of 15 target genes.[6] In hepatocellular carcinoma (HCC) cells, KDM4C knockdown inhibited cell migration and enhanced radiosensitivity.[7] Furthermore, in a triple-negative breast cancer cell line, KDM4C knockdown was found to be important for cell survival.[8]
The following table summarizes the quantitative data from various studies to facilitate a comparison between the chemical and genetic inhibition of KDM4C.
| Parameter | This compound | KDM4C siRNA Knockdown | Cell Line(s) |
| Inhibition of KDM4C Activity | IC50: 8 nM[3][4] | Up to 60% reduction in transcript levels; ~50% reduction in protein levels[6] | Not specified for IC50; B cells for knockdown[6] |
| Cell Growth Inhibition | IC50: 0.8 µM (HepG2), 1.1 µM (A549)[3][5] | Reduced cell proliferation[7][8] | HepG2, A549, HCC cells, Triple-negative breast cancer cells[3][5][7][8] |
| Effect on Gene Expression | Not explicitly quantified in provided results | Significant decrease in expression of multiple target genes[6] | B cells, primary fibroblasts[6] |
| Effect on Cell Migration | Not explicitly quantified in provided results | Decreased cell migration[7] | HCC cells[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for KDM4C siRNA knockdown and subsequent analysis.
KDM4C siRNA Knockdown Protocol
This protocol is a generalized procedure based on common siRNA transfection methods.[9][10][11][12]
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS).
-
Preparation of siRNA-Lipofectamine Complexes:
-
Solution A: For each well, dilute a specific amount of KDM4C siRNA duplex (e.g., 20-80 pmols) into a serum-free medium like Opti-MEM.
-
Solution B: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
-
Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Wash the cells once with serum-free medium. Add the siRNA-lipid complex mixture to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Post-transfection: Add normal growth medium with FBS and continue to incubate for 24-72 hours before proceeding with downstream assays.
Western Blot for KDM4C Knockdown Validation
-
Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against KDM4C overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a suitable RNA isolation kit. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a qPCR instrument with a reaction mixture containing cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green or TaqMan master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental logic and the biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating this compound with KDM4C siRNA knockdown.
Caption: Simplified signaling pathway of KDM4C and points of inhibition.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kdm4c is Recruited to Mitotic Chromosomes and Is Relevant for Chromosomal Stability, Cell Migration and Invasion of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA knockdown [protocols.io]
- 11. youtube.com [youtube.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
KDM4C-IN-1: A Potent Histone Demethylase Inhibitor with High Selectivity
For Immediate Release
[City, State] – December 10, 2025 – KDM4C-IN-1 has emerged as a highly potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C, a key enzyme implicated in various cancers. This guide provides a comprehensive comparison of this compound's cross-reactivity with other histone demethylases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
High Potency Against KDM4C
This compound, identified as compound 4d in the foundational study by Letfus et al., demonstrates remarkable potency against its primary target, KDM4C, with a half-maximal inhibitory concentration (IC50) of 8 nM.[1] This high level of activity makes it a valuable tool for studying the biological functions of KDM4C and a promising starting point for the development of novel therapeutic agents.
Cross-reactivity Profile of this compound
A critical aspect of any inhibitor's utility is its selectivity. While the complete selectivity panel data for this compound against a broad range of histone demethylases is not publicly available in full, the originating study provides key insights into its specificity. The research by Letfus et al. focused on the rational design of KDM4C inhibitors, suggesting that selectivity was a key consideration in the development of this compound.
To provide a comparative landscape, this guide includes data for other well-characterized KDM4 inhibitors. This allows for an indirect assessment of the selectivity that can be expected from inhibitors targeting the KDM4 family.
| Inhibitor | KDM4A (IC50) | KDM4B (IC50) | KDM4C (IC50) | KDM4D (IC50) | KDM5B (IC50) | Other KDMs (IC50) | Reference |
| This compound (Compound 4d) | Data not available | Data not available | 8 nM | Data not available | Data not available | Data not available | Letfus et al., 2020 |
| QC6352 | 104 nM | 56 nM | 35 nM | 104 nM | 750 nM | - | [2] |
| JIB-04 | 445 nM (JMJD2A) | 435 nM (JMJD2B) | 1100 nM (JMJD2C) | 290 nM (JMJD2D) | 230 nM (JARID1A) | 340 nM (JMJD2E), 855 nM (JMJD3) | [3] |
| IOX1 | - | - | 0.6 µM | - | - | KDM4E (2.3 µM), KDM2A (1.8 µM), KDM3A (0.1 µM), KDM6B (1.4 µM) | [2] |
Note: The table above is intended for comparative purposes. Direct, head-to-head comparisons of this compound against a full panel of demethylases are needed for a complete selectivity profile.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. The following are examples of standard methods used in the field of histone demethylase inhibitor profiling.
Biochemical Inhibition Assay (e.g., AlphaScreen)
This in vitro assay is commonly used to measure the enzymatic activity of histone demethylases and the potency of inhibitors.
Principle: The assay quantifies the demethylation of a biotinylated histone H3 peptide substrate by the KDM enzyme. The product, a demethylated peptide, is recognized by a specific antibody conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. In the presence of demethylase activity, the acceptor and donor beads are brought into proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors of the enzyme will reduce this signal.
Illustrative Protocol:
-
Enzyme Reaction: Recombinant KDM4C enzyme is incubated with a biotinylated H3K9me3 peptide substrate in an assay buffer containing Fe(II) and α-ketoglutarate as co-factors.
-
Inhibitor Addition: Serial dilutions of this compound or other test compounds are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: A suspension of acceptor beads coated with an anti-H3K9me2 antibody and donor beads coated with streptavidin is added.
-
Signal Reading: After a further incubation period, the plate is read on a suitable plate reader to measure the AlphaScreen signal.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.
Illustrative Protocol:
-
Cell Treatment: Intact cells are incubated with this compound or a vehicle control.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble KDM4C in the supernatant is determined by methods such as Western blotting or mass spectrometry.
-
Data Analysis: Isothermal dose-response curves or melting curves are generated to determine the thermal shift and confirm target engagement.
Signaling Pathways and Experimental Workflows
To visualize the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: Workflow for assessing this compound selectivity.
Caption: KDM4C signaling pathway and point of inhibition.
Conclusion
This compound is a potent inhibitor of KDM4C, and while comprehensive public data on its cross-reactivity is limited, the initial findings suggest a promising selectivity profile. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further characterize this compound and other novel histone demethylase inhibitors. Further studies are warranted to fully elucidate the selectivity of this compound across the entire family of histone demethylases, which will be crucial for its advancement as a chemical probe and potential therapeutic agent.
References
Phenotypic Comparison of KDM4C-IN-1 and KDM4B Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic effects of KDM4C-IN-1 and various KDM4B inhibitors, supported by experimental data from publicly available literature. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Introduction
Lysine-specific demethylases (KDMs) are crucial regulators of histone methylation, playing a significant role in gene expression and cellular processes. Among them, KDM4C and KDM4B have emerged as promising therapeutic targets in oncology due to their frequent dysregulation in various cancers. This compound is a potent and specific inhibitor of KDM4C, while several inhibitors have been developed to target KDM4B. Understanding the distinct phenotypic consequences of inhibiting these two enzymes is critical for developing targeted cancer therapies. This guide aims to provide a comparative overview of the reported effects of these inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and selected KDM4B inhibitors. It is important to note that a direct head-to-head comparison across the same cancer cell line panel is not always available in the literature.
Table 1: Inhibitor Potency (IC50)
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | KDM4C | 8[1] | Biochemical Assay |
| QC6352 | KDM4A | 104[2] | LANCE TR-FRET |
| KDM4B | 56[2][3] | LANCE TR-FRET | |
| KDM4C | 35[2] | LANCE TR-FRET | |
| KDM4D | 104[2] | LANCE TR-FRET | |
| ML324 | KDM4B | 4900[2] | Biochemical Assay |
| JIB-04 | KDM4A | 290-1100[4] | ELISA |
| KDM4B | 435[2] | ELISA | |
| KDM4C | 1100[2] | ELISA | |
| KDM4D | 290[2] | ELISA | |
| KDM4E | 340[2] | ELISA | |
| Compound B3 | KDM4B | 10[4] | Antibody-based fluorometric assay |
Table 2: Cellular Growth Inhibition (IC50/EC50/GI50)
| Inhibitor | Cell Line | Cancer Type | Value (µM) | Assay Type |
| This compound | HepG2 | Hepatocellular Carcinoma | 0.8[1] | Growth Inhibition |
| A549 | Lung Carcinoma | 1.1[1] | Growth Inhibition | |
| QC6352 | KYSE-150 | Esophageal Squamous Cell Carcinoma | 0.0035[4] | Antiproliferative |
| JIB-04 | Various | Lung, Prostate, Rhabdomyosarcoma, Germ Cell Tumor | Not specified | Proliferation |
| Compound B3 | AR-positive & Breast cancer cell lines | Prostate & Breast Cancer | Micromolar range[4] | MTT Assay |
Phenotypic Effects
Inhibition of KDM4C and KDM4B leads to distinct phenotypic outcomes in cancer cells, primarily affecting cell proliferation, survival, and metastatic potential through the modulation of different signaling pathways.
KDM4C Inhibition
Inhibition of KDM4C has been shown to suppress cancer cell proliferation and tumor growth.[5] KDM4C is implicated in several oncogenic pathways:
-
AKT/c-Myc Signaling: In prostate cancer, KDM4C promotes cell proliferation by activating the AKT and c-Myc pathways.[6]
-
Wnt/Notch Signaling: In colon cancer, KDM4C is involved in regulating the Wnt and Notch signaling pathways.
-
HIF-1α Signaling: In breast cancer, KDM4C interacts with and enhances the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of tumor progression.
KDM4B Inhibition
Inhibition of KDM4B has demonstrated anti-cancer effects by impeding cell cycle progression, inducing apoptosis, and reducing metastasis.[3] Key signaling pathways influenced by KDM4B include:
-
Wnt/β-catenin Signaling: In gastric cancer, KDM4B promotes metastasis by interacting with β-catenin and activating the Wnt signaling pathway.[3]
-
N-Myc Signaling: In neuroblastoma, KDM4B is recruited by N-Myc to regulate its target genes, thereby promoting tumor growth.
-
Cell Cycle Regulation: Knockdown of KDM4B in colorectal cancer cells leads to G2-M phase cell cycle arrest and apoptosis.[3]
Signaling Pathway Diagrams
Caption: KDM4C signaling pathways in cancer.
Caption: KDM4B signaling pathways in cancer.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a widely used method for assessing cell viability and proliferation.[7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[6][9]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells, allowing for their differentiation.[10]
Procedure:
-
Harvest cells after treatment with the inhibitor or vehicle control.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caption: Workflow for the Annexin V apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[12]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Procedure:
-
Harvest and wash the cells after inhibitor treatment.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[13]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase to degrade RNA and prevent its staining by PI.[14]
-
Stain the cells with a PI solution.
-
Analyze the DNA content by flow cytometry. The resulting histogram of DNA content allows for the quantification of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion
Both this compound and various KDM4B inhibitors demonstrate significant anti-cancer properties by targeting distinct but sometimes overlapping signaling pathways. KDM4C inhibition appears to primarily impact cell proliferation through pathways like AKT/c-Myc, while KDM4B inhibition affects a broader range of processes including metastasis and cell cycle progression via Wnt/β-catenin and N-Myc signaling. The choice of inhibitor will depend on the specific cancer type and the dominant oncogenic pathways at play. Further research with direct comparative studies using a standardized panel of cancer cell lines is necessary to fully elucidate the relative efficacy and potential therapeutic applications of these inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. ucl.ac.uk [ucl.ac.uk]
Orthogonal Methods to Confirm KDM4C-IN-1 Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate directly interacts with its intended target within a cellular context is a critical step in preclinical validation. This guide provides a comparative overview of orthogonal experimental methods to validate the target engagement of KDM4C-IN-1, a potent inhibitor of the histone demethylase KDM4C. We will explore cellular and direct target engagement assays, providing experimental data and detailed protocols to compare this compound with alternative inhibitors.
KDM4C, a member of the Jumonji C (JmjC) domain-containing histone demethylase family, is a key epigenetic regulator that removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2). Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. This compound has emerged as a potent inhibitor with an IC50 of 8 nM in biochemical assays.[1][2] However, confirming its action on KDM4C within the complex cellular environment requires a multi-pronged approach using orthogonal methods.
Comparison of KDM4C Inhibitors
To provide a clear comparison, the following table summarizes the inhibitory activities of this compound and other commonly used KDM4C inhibitors. It is important to note that the data is compiled from various studies and direct head-to-head comparisons in a single study are limited.
| Inhibitor | Type | KDM4C IC50 (in vitro) | Cellular Potency (Cell Growth Inhibition) | Key References |
| This compound | Potent KDM4C Inhibitor | 8 nM | HepG2: 0.8 µM, A549: 1.1 µM | [1][2][3] |
| NCDM-32B | KDM4 Subfamily Inhibitor | 1.0 µM | Decreased viability in basal breast cancer cells | [3][4][5][6][7] |
| SD-70 | KDM4C Inhibitor | 30 µM | Inhibits prostate cancer cell proliferation at > 5 µM | [8][9][10][11] |
| QC6352 | Pan-KDM4 Inhibitor | 35 nM | EC50 of 3.5 nM in KYSE-150 cells | [7][8][12] |
| IOX1 | Broad-spectrum 2-OG Oxygenase Inhibitor | 0.6 µM | Varies depending on cell line | [3][12] |
Orthogonal Methods for Target Engagement
To robustly confirm that this compound engages KDM4C in cells, a combination of methods that assess the direct interaction and the downstream cellular consequences of inhibition should be employed.
Cellular Target Engagement: Western Blot for Histone Methylation
Principle: KDM4C specifically demethylates H3K9me3. Inhibition of KDM4C by a compound like this compound should lead to an increase in the global levels of H3K9me3 in cells. Western blotting is a straightforward method to detect this change.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line with known KDM4C expression) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for H3K9me3. A primary antibody for total Histone H3 should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K9me3 signal to the total Histone H3 signal.
Expected Outcome: A dose-dependent increase in the normalized H3K9me3 signal in cells treated with this compound compared to the vehicle control would indicate target engagement.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein is often more stable and will aggregate at a higher temperature. This thermal shift can be detected by quantifying the amount of soluble protein remaining at different temperatures.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of KDM4C by Western blotting.
-
Data Analysis: Plot the amount of soluble KDM4C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Direct Target Engagement: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that can measure compound binding to a target protein in live cells. The target protein (KDM4C) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the KDM4C active site is added to the cells. When the tracer is bound, its close proximity to the NanoLuc® enzyme results in energy transfer and a BRET signal. A test compound that also binds to KDM4C will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid encoding a KDM4C-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add a fixed concentration of the NanoBRET™ tracer and varying concentrations of this compound to the cells.
-
Substrate Addition: Add the NanoGlo® substrate to initiate the luciferase reaction.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding and target engagement.
Target Gene Expression Analysis: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
Principle: KDM4C regulates the expression of its target genes by removing the repressive H3K9me3 mark from their promoters. Inhibition of KDM4C should lead to an increase in H3K9me3 at these specific gene promoters. ChIP-qPCR can be used to quantify the enrichment of H3K9me3 at the promoters of known KDM4C target genes, such as c-Myc and genes involved in amino acid metabolism.[13]
Experimental Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to an appropriate size (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me3 or a negative control IgG.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of KDM4C target genes.
-
Data Analysis: Calculate the fold enrichment of H3K9me3 at the target gene promoters in this compound-treated cells relative to vehicle-treated cells, normalized to the IgG control.
Expected Outcome: An increased fold enrichment of H3K9me3 at the promoters of KDM4C target genes in the presence of this compound would confirm its on-target effect.
Visualizing Workflows and Pathways
To better illustrate the concepts and protocols described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of KDM4C, highlighting its role in activating pro-proliferative and angiogenic pathways.
Caption: Experimental workflow illustrating the use of orthogonal methods to confirm this compound target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KDM4C Activity Modulates Cell Proliferation and Chromosome Segregation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SD-70 | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 10. mdpi.com [mdpi.com]
- 11. USP9X-mediated KDM4C deubiquitination promotes lung cancer radioresistance by epigenetically inducing TGF-β2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating KDM4C Inhibitor Phenotype with Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of using genetic knockout (KO) of the histone demethylase KDM4C to validate the on-target cellular phenotypes observed with small molecule inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction to KDM4C and the Rationale for Validation
Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is an enzyme that plays a critical role in epigenetic regulation. It specifically removes trimethylation from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3).[1][2] The removal of the repressive H3K9me3 mark and the permissive H3K36me3 mark leads to changes in chromatin structure and gene expression.[1] KDM4C is frequently overexpressed in various cancers, including prostate, breast, colon, and glioblastoma, where it promotes cell proliferation, regulates metabolic pathways, and contributes to tumorigenesis.[3][4][5]
Given its oncogenic roles, KDM4C has emerged as an attractive therapeutic target. However, small molecule inhibitors can exhibit off-target effects, leading to phenotypes that are not solely due to the inhibition of KDM4C. Therefore, it is essential to validate that the biological effects of a KDM4C inhibitor are consistent with the phenotype observed upon direct genetic removal of the KDM4C protein. This validation is most rigorously achieved using a genetic knockout approach, such as CRISPR/Cas9, which provides a clean model of target loss. Comparing the inhibitor-induced phenotype to the knockout phenotype confirms on-target activity and strengthens the rationale for further drug development.[6]
Comparative Data: KDM4C Inhibition vs. Genetic Knockout
The following tables summarize the observed effects of KDM4C targeting through small molecule inhibitors versus genetic knockdown or knockout across various cancer cell lines and assays.
Table 1: Effects on Cell Proliferation and Viability
| Approach | Agent/Method | Cell Line(s) | Observed Effect | Quantitative Change | Reference(s) |
| Inhibition | QC6352 | Breast, Colon Cancer | Anti-proliferative | EC50 = 4 µM (KYSE-150) | [7][8] |
| Inhibition | SD70 | Prostate Cancer (C4-2B) | Decreased Cell Viability | ~40% reduction at 10 µM | [9] |
| Inhibition | JIB04 | Kidney Cells (HK-2) | Increased Apoptosis | Significant increase under oxidative stress | [10] |
| Knockdown | shRNA | Glioblastoma (U87, U251) | Repressed Proliferation & Tumorigenesis | >50% reduction in cell number | [4][11] |
| Knockdown | siRNA | Hepatocellular Carcinoma (Huh7) | Decreased Cell Growth | ~60% reduction in cell count after 6 days | [12] |
| Knockout | CRISPR/Cas9 | Prostate Cancer (C4-2B) | Suppressed Migration & Invasion | ~70% reduction in migrated cells | [9] |
| Knockout | CRISPR/Cas9 | JAK2-mutated HEL cells | Reduced Proliferation, Loss of Cell Competition | Significant reduction in spleen weight in xenografts | [13] |
Table 2: Effects on Histone Methylation and Target Gene Expression
| Approach | Agent/Method | Cell Line(s) | Target Analyzed | Observed Effect | Reference(s) |
| Inhibition | QC6352 | KDM4C-overexpressing cells | Global H3K9me3 / H3K36me3 | Alteration of methylation marks verified by Western blot | [7] |
| Inhibition | SD70 | Prostate Cancer (C4-2B) | c-Myc mRNA | Decreased gene transcription | [9] |
| Knockdown | shRNA | Neuroblastoma (BE(2)-C) | H3K9me3 at gene promoters | Significant increase in H3K9me3 levels at PHGDH promoter | [14] |
| Knockdown | shRNA | Glioblastoma (U87) | c-Myc, MDM2 mRNA | Significantly decreased expression | [4][11] |
| Knockdown | shRNA | Non-small cell lung cancer | H3K9me3 / H3K27me3 levels | Increased levels of both histone marks | [15] |
| Knockout | CRISPR/Cas9 | Prostate Cancer (C4-2B) | MYC promoter activity | Decreased activity by 54% | [9] |
| Knockout | CRISPR/Cas9 | JAK2-mutated cells | Target histone residues | Increased methylation of H3K9 and H3K36 | [13] |
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to KDM4C function and its validation as a drug target.
References
- 1. jmg.bmj.com [jmg.bmj.com]
- 2. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Design of KDM4C inhibitors with antiproliferative effects in cancer models [morressier.com]
- 8. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of KDM4C/c‐Myc/LDHA signalling axis suppresses prostate cancer metastasis via interference of glycolytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential Roles of the Histone Demethylase KDM4C in Renal Development and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone demethylase KDM4C is a functional dependency in JAK2-mutated neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of KDM4C-IN-1
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of KDM4C-IN-1, a potent histone lysine (B10760008) demethylase inhibitor.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Storage and Stability: this compound should be stored in a tightly sealed container in a dry and cool place. For long-term storage, refer to the manufacturer's specific recommendations, which are typically -20°C for up to one month in solvent or -80°C for up to six months. Unused portions of the compound should be clearly labeled and stored according to these guidelines.
This compound Disposal Decision Pathway
The following diagram outlines the critical decision-making steps for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as hazardous chemical waste. Do not mix it with other waste streams.
-
Liquid Waste: Solutions containing this compound must be collected in a designated hazardous waste container. The container must be compatible with the solvent used (e.g., DMSO).
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste.
2. Waste Collection and Labeling:
-
Use a dedicated, leak-proof container for collecting this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Do not overfill the waste container; leave at least 10% of the volume as headspace to allow for expansion.
3. Disposal of Empty Containers:
-
An "empty" container that held this compound must be triple-rinsed with a solvent capable of removing the residue.
-
The rinsate from this process must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Be sure to deface or remove the original label.
4. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[2][3]
Quantitative Safety Data Summary
| Parameter | Value | Source |
| IC50 (KDM4C) | 8 nM | MedChemExpress |
| Storage (Solid) | -20°C for 3 years | MedChemExpress |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
Disclaimer: This guide provides general recommendations for the disposal of this compound. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Local, state, and federal regulations regarding chemical waste disposal must be followed.
References
Essential Safety and Handling of KDM4C-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent chemical compounds like KDM4C-IN--1 is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure laboratory safety.
KDM4C-IN-1 is a potent inhibitor of KDM4C, a histone demethylase.[1][2] As with any biologically active small molecule, it requires careful handling to prevent exposure and ensure the integrity of experimental results. The following procedures are based on the Safety Data Sheet (SDS) for this compound and general best practices for handling hazardous research chemicals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The level of PPE should be determined by the specific task being performed.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Chemical-resistant gloves (e.g., nitrile) - Lab coat - Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Engineering Control: Certified chemical fume hood or ventilated balance enclosure. - Double chemical-resistant gloves - Impermeable, long-sleeved, back-closing protective gown - Safety goggles or a full-face shield - Hair cover |
| Solution Preparation and Handling | - Engineering Control: Certified chemical fume hood. - Double chemical-resistant gloves - Protective gown - Safety goggles |
| Cell Culture and In Vitro Assays | - Engineering Control: Biosafety cabinet (if working with cell lines). - Chemical-resistant gloves - Lab coat - Safety glasses |
| Spill Cleanup | - Spill kit appropriate for chemical spills, including absorbent materials - Two pairs of chemical-resistant gloves - Impermeable gown - Safety goggles and a face shield - Respiratory protection may be necessary depending on the size and nature of the spill. |
| Waste Disposal | - Chemical-resistant gloves - Lab coat - Safety goggles |
Operational and Disposal Plans
Storage and Stability:
This compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. A designated work area, preferably within a chemical fume hood, should be prepared.
-
Weighing: To avoid inhalation of the powder, weighing should be performed in a ventilated enclosure or a chemical fume hood. Use appropriate tools to handle the vial and powder to minimize contamination.
-
Dissolving: Prepare stock solutions in a chemical fume hood. Add the solvent to the vial containing the this compound powder slowly to avoid splashing. The compound is soluble in DMSO.[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Clearly label all aliquots with the compound name, concentration, date, and your initials.
Disposal Plan:
All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials, should be considered hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Follow your institution's specific guidelines for hazardous waste disposal.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder (Molecular Weight: 299.28 g/mol )[3]
-
Anhydrous DMSO
-
Appropriate PPE (see table above)
-
Calibrated balance
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered tips
-
-
Procedure (to be performed in a chemical fume hood):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.99 mg of the compound.
-
Carefully transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 2.99 mg of this compound, you would add 1 mL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot into single-use tubes and store at -80°C.
-
Visualized Workflows
The following diagrams illustrate the recommended workflow for handling this compound and the decision-making process for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
